N-Valeryl-D-glucosamine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]pentanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO6/c1-2-3-4-7(14)12-8-10(16)9(15)6(5-13)18-11(8)17/h6,8-11,13,15-17H,2-5H2,1H3,(H,12,14)/t6-,8-,9-,10-,11?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSCSLWWUFMYHX-FFLVSVRWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(=O)N[C@@H]1[C@H]([C@@H]([C@H](OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Significance of N-Valeryl-D-glucosamine: A Technical Guide for Researchers
Abstract
N-Valeryl-D-glucosamine is an N-acylated derivative of the monosaccharide D-glucosamine. While specific research on this compound is limited, the broader class of N-acyl-D-glucosamine derivatives has garnered significant interest within the scientific community for its diverse biological activities. These compounds are being explored for their therapeutic potential in a range of applications, including the management of metabolic disorders, inflammatory conditions, and as potential anti-cancer agents.[1] This technical guide provides a comprehensive overview of the known and extrapolated biological significance of this compound, drawing on data from closely related N-acyl glucosamine (B1671600) analogs, namely N-butyryl-D-glucosamine and N-palmitoyl-D-glucosamine. This document is intended to serve as a foundational resource for researchers, scientists, and professionals in drug development, offering insights into potential mechanisms of action, relevant signaling pathways, and detailed experimental methodologies.
Introduction
N-acylated derivatives of D-glucosamine represent a promising class of bioactive molecules with potential applications in pharmaceuticals and cosmetics. The addition of an acyl group to the amino sugar can modulate its physicochemical properties, such as solubility and stability, and influence its biological activity.[1] this compound, with its five-carbon valeryl group, is positioned as a compound of interest for further investigation. This guide will synthesize the available information on related N-acyl glucosamines to infer the potential biological significance of this compound.
Potential Therapeutic Applications
Based on research into analogous compounds, this compound is hypothesized to possess the following therapeutic properties:
-
Chondroprotective Effects: N-acylated glucosamines may play a role in maintaining cartilage health and could be explored for the treatment of osteoarthritis.
-
Anti-inflammatory Activity: These compounds have shown potential in modulating inflammatory responses, which is relevant for a variety of inflammatory diseases.
-
Anti-Cancer Properties: Preliminary evidence on related compounds suggests that N-acylated glucosamines might have a role in cancer therapy.
-
Metabolic Disorder Modulation: There is an emerging interest in the role of these molecules in managing metabolic diseases.[1]
Data from Analogous N-Acyl-D-Glucosamine Compounds
Due to the limited availability of specific data for this compound, this section presents quantitative data from studies on N-butyryl-D-glucosamine (GlcNBu) and N-palmitoyl-D-glucosamine (PGA) to illustrate the potential bioactivities of this class of compounds.
Chondroprotective Effects of N-butyryl-D-glucosamine
Studies on N-butyryl-D-glucosamine (GlcNBu) have demonstrated its potential as a chondroprotective agent by promoting the expression of key matrix genes in chondrocytes.
Table 1: Effect of N-butyryl-D-glucosamine on Matrix Gene Expression in Chondrocytes
| Treatment | Target Gene | Observation | Reference |
| N-butyryl-D-glucosamine (GlcNBu) | Type II Collagen mRNA | Significant increase in mRNA levels after 3 and 6 days of treatment.[2][3] | [2][3] |
| N-butyryl-D-glucosamine (GlcNBu) | Aggrecan mRNA | Significant increase in mRNA levels after 6 days of treatment.[2][3] | [2][3] |
| N-acetyl-D-glucosamine (GlcNAc) | Type II Collagen & Aggrecan mRNA | No significant effect on mRNA levels.[2][3] | [2][3] |
| N-propionyl-D-glucosamine (GlcNPro) | Type II Collagen & Aggrecan mRNA | No significant effect on mRNA levels.[2][3] | [2][3] |
Data is qualitative as presented in the source abstracts. Specific fold-change values were not provided.
Anti-inflammatory Effects of N-palmitoyl-D-glucosamine in a Colitis Model
N-palmitoyl-D-glucosamine (PGA) has been shown to exert significant anti-inflammatory effects in a dinitrobenzene sulfonic acid (DNBS)-induced colitis model in mice.
Table 2: Quantitative Effects of N-palmitoyl-D-glucosamine in DNBS-Induced Colitis
| Treatment Group | Disease Activity Index (DAI) Score | Colon Length (cm) | Spleen Weight (g) | Plasma IL-1β (pg/mL) | Plasma PGE2 (pg/mL) | Reference |
| Vehicle | Not Reported | Not Reported | Not Reported | 113.1 ± 32.71 | 348.5 ± 45.22 | [4] |
| DNBS | Not Reported | Not Reported | Not Reported | Not Reported | Not Reported | [4] |
| PGA (30 mg/kg) | 4.65 ± 0.354 | 5.82 ± 0.676 | Not Reported | 62.1 ± 15.09 | 217.5 ± 61.07 | [4] |
| PGA (100 mg/kg) | 3.07 ± 0.305 | 7.55 ± 0.572 | 0.0897 ± 0.011 | 36.7 ± 13.12 | 169.7 ± 37.12 | [4] |
Signaling Pathways
The biological effects of N-acyl-D-glucosamine derivatives are likely mediated through the modulation of specific signaling pathways. Based on studies with PGA, the Toll-like receptor 4 (TLR4) signaling pathway is a key target.
Proposed Anti-inflammatory Signaling Pathway of N-palmitoyl-D-glucosamine
N-palmitoyl-D-glucosamine has been shown to downregulate the TLR-4/NLRP3/iNOS pathway, an effect that is dependent on the activation of Peroxisome Proliferator-Activated Receptor-α (PPAR-α).[4][5]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of N-acyl-D-glucosamine research.
Chondrocyte Culture and Gene Expression Analysis (Northern Blot)
This protocol is adapted from studies on the effects of N-butyryl-D-glucosamine on chondrocyte gene expression.[2][3]
Objective: To determine the effect of N-acyl-glucosamine derivatives on the mRNA levels of extracellular matrix proteins in chondrocytes.
Methodology:
-
Chondrocyte Isolation and Culture:
-
Isolate chondrocytes from the femoral condyles of neonatal rats.
-
Culture the cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Plate the cells at a desired density and allow them to adhere and grow.
-
-
Treatment:
-
Treat the cultured chondrocytes with various concentrations of this compound or other N-acyl derivatives for specified time periods (e.g., 3 and 6 days).
-
Include a vehicle control group.
-
-
RNA Isolation:
-
Lyse the cells and extract total RNA using a standard method such as Trizol reagent or a commercial kit.
-
Quantify the RNA concentration and assess its integrity.
-
-
Northern Blot Analysis:
-
Separate the total RNA (e.g., 10-20 µg) on a denaturing agarose (B213101) gel.
-
Transfer the RNA to a nylon membrane.
-
Prehybridize the membrane in a suitable hybridization buffer to block non-specific binding.
-
Hybridize the membrane with a labeled probe specific for the target gene (e.g., type II collagen or aggrecan). The probe can be radiolabeled (e.g., with ³²P) or non-radioactively labeled.
-
Wash the membrane to remove unbound probe.
-
Detect the hybridized probe using autoradiography or a chemiluminescent detection system.
-
Normalize the results to a housekeeping gene (e.g., GAPDH or β-actin).
-
DNBS-Induced Colitis Model in Mice
This protocol is based on studies investigating the anti-inflammatory effects of N-palmitoyl-D-glucosamine.[4][6]
Objective: To induce colitis in mice to evaluate the therapeutic potential of N-acyl-glucosamine derivatives.
Methodology:
-
Animal Model:
-
Use male C57BL/6J mice (or another appropriate strain).
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
-
Induction of Colitis:
-
Anesthetize the mice.
-
Administer a single intracolonic dose of 2,4-dinitrobenzene sulfonic acid (DNBS) (e.g., 4 mg in 100 µL of 50% ethanol) using a catheter inserted into the colon.
-
The vehicle control group receives an intracolonic administration of saline.
-
-
Treatment:
-
Administer this compound or other test compounds orally (e.g., by gavage) or via another appropriate route, starting at a specified time point relative to colitis induction.
-
Include a vehicle-treated colitis group.
-
Dosing can be performed daily for a set period (e.g., 7 days).
-
-
Assessment of Colitis Severity:
-
Monitor the animals daily for changes in body weight, stool consistency, and rectal bleeding to calculate a Disease Activity Index (DAI) score.
-
At the end of the experiment, euthanize the animals and collect colon, spleen, and blood samples.
-
Measure colon length and spleen weight.
-
-
Biochemical and Histological Analysis:
-
Measure plasma levels of inflammatory mediators such as IL-1β and PGE2 using ELISA.
-
Perform histological analysis of colon tissue sections to assess inflammation, tissue damage, and immune cell infiltration.
-
Conduct molecular analyses (e.g., Western blot or qPCR) on colon tissue to measure the expression of proteins and genes involved in the inflammatory pathway (e.g., TLR4, NLRP3, iNOS).
-
Conclusion and Future Directions
While direct evidence for the biological significance of this compound is currently lacking in the scientific literature, the available data on its N-acylated analogs, N-butyryl-D-glucosamine and N-palmitoyl-D-glucosamine, provide a strong rationale for its investigation as a potential therapeutic agent. The chondroprotective and anti-inflammatory properties observed with these related compounds suggest that this compound may hold similar, or potentially enhanced, activities.
Future research should focus on:
-
Direct Biological Evaluation: Conducting in vitro and in vivo studies to specifically assess the anti-inflammatory, chondroprotective, and anti-cancer activities of this compound.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways modulated by this compound.
-
Pharmacokinetic and Safety Profiling: Determining the absorption, distribution, metabolism, excretion, and toxicity profile of this compound.
The information compiled in this technical guide serves as a valuable starting point for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and the broader class of N-acyl-D-glucosamine derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. N-butyryl glucosamine increases matrix gene expression by chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rejensa.com [rejensa.com]
- 4. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
An In-depth Technical Guide to N-Valeryl-D-glucosamine
CAS Number: 63223-57-4
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct experimental data exists for N-Valeryl-D-glucosamine in publicly accessible literature. The biological activity and mechanism of action detailed in this guide are largely extrapolated from studies on structurally similar N-acyl-D-glucosamine derivatives, particularly N-palmitoyl-D-glucosamine (PGA). This document is intended to serve as a foundational guide for research and development, highlighting potential areas of investigation.
Executive Summary
This compound is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for various macromolecules in biological systems.[1] While research on this specific molecule is not extensive, its structural class, N-acyl-D-glucosamines, has garnered significant interest for its potential therapeutic applications, including anti-inflammatory and immunomodulatory effects. This guide provides a comprehensive overview of the known chemical and physical properties of this compound, a probable synthetic route, and a hypothesized biological mechanism of action based on closely related compounds. Detailed experimental protocols are provided to facilitate further investigation into its therapeutic potential.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. The addition of the valeryl group to D-glucosamine is thought to enhance its lipophilicity, potentially influencing its absorption and distribution in biological systems.
| Property | Value | Reference |
| CAS Number | 63223-57-4 | |
| Molecular Formula | C₁₁H₂₁NO₆ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | White to off-white crystalline powder | |
| Synonyms | 2-Deoxy-2-pentanamido-D-glucopyranose, 2-Deoxy-2-valeramido-D-glucopyranose | [2] |
| Purity | >98.0% (Typical) | [2] |
| Optical Rotation | +33.0 to +39.0 deg (c=1, H₂O) | [2] |
Synthesis Protocol
A general and practical method for the N-acylation of D-glucosamine can be adapted for the synthesis of this compound. This procedure involves the N-acylation of D-glucosamine hydrochloride using valeric anhydride (B1165640).
Materials
-
D-glucosamine hydrochloride
-
Sodium methoxide
-
Valeric anhydride
-
Ether
Procedure
-
Prepare a supersaturated solution of D-glucosamine in methanol by treating a suspension of D-glucosamine hydrochloride with an equivalent amount of sodium methoxide.
-
Remove the precipitated sodium chloride by filtration.
-
To the resulting supersaturated D-glucosamine solution, add 1.5 to 2.0 equivalents of valeric anhydride at room temperature.
-
Agitate the reaction mixture for 30-60 minutes. Crystallization of this compound is expected to begin during this time.
-
Allow the mixture to stand overnight at low temperature (e.g., in a refrigerator) to complete crystallization.
-
Collect the crude this compound crystals by filtration.
-
Wash the crystals with cold methanol and then with ether.
-
Dry the final product under vacuum at room temperature.
This protocol is adapted from a general method for N-acetylation of D-glucosamine and may require optimization for N-valerylation.[3]
Biological Activity and Mechanism of Action (Hypothesized)
Based on studies of the related compound N-palmitoyl-D-glucosamine (PGA), this compound is hypothesized to possess anti-inflammatory properties mediated through the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[4]
Proposed Mechanism of Action
PGA has been shown to act as a TLR4 antagonist.[4] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. This cascade involves the activation of downstream signaling molecules leading to the activation of the transcription factor NF-κB, which in turn upregulates the expression of pro-inflammatory cytokines.
It is proposed that this compound, due to its structural similarity to PGA, may also bind to the TLR4 receptor complex, inhibiting its activation by LPS. This would lead to a downstream suppression of NF-κB activation and a reduction in the production of inflammatory mediators.
Furthermore, studies on PGA have indicated a role for the peroxisome proliferator-activated receptor-alpha (PPAR-α) in mediating its anti-inflammatory effects in a model of colitis.[5][6] It is plausible that this compound could also engage this pathway.
Hypothesized Signaling Pathway
Caption: Hypothesized mechanism of this compound action.
Experimental Protocols
The following protocols are based on methodologies used to evaluate the anti-inflammatory effects of N-palmitoyl-D-glucosamine and can be adapted for this compound.
In Vitro: NF-κB Activation Assay in RAW 264.7 Macrophages
This assay determines the ability of this compound to inhibit LPS-induced NF-κB activation.
-
RAW 264.7 murine macrophage cell line
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (B12071052) solution
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
NF-κB reporter plasmid (e.g., pNF-κB-Luc)
-
Transfection reagent
-
Luciferase assay system
-
Luminometer
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Seed cells in a 24-well plate and allow them to adhere overnight.
-
Transfect the cells with the NF-κB reporter plasmid using a suitable transfection reagent according to the manufacturer's instructions.
-
After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound. Pre-incubate for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 6 hours.
-
Lyse the cells and measure luciferase activity using a luminometer according to the luciferase assay system protocol.
-
Normalize luciferase activity to the total protein concentration of each sample.
In Vivo: DNBS-Induced Colitis Model in Mice
This model is used to evaluate the anti-inflammatory efficacy of this compound in an animal model of inflammatory bowel disease.
-
Male C57BL/6 mice (8-10 weeks old)
-
2,4-Dinitrobenzenesulfonic acid (DNBS)
-
This compound
-
Vehicle (e.g., carboxymethylcellulose solution)
-
Anesthetic (e.g., isoflurane)
-
Acclimatize mice for at least one week before the experiment.
-
Induce colitis by intrarectal administration of DNBS (e.g., 4 mg in 100 µL of 50% ethanol) to anesthetized mice.[7] Control animals receive 50% ethanol alone.
-
Administer this compound (e.g., 10-100 mg/kg, orally) or vehicle daily, starting from the day of DNBS administration.
-
Monitor mice daily for body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).
-
At the end of the study period (e.g., day 7), euthanize the mice.
-
Collect the colon and measure its length and weight.
-
Collect colonic tissue for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase activity, cytokine levels).
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound.
Quantitative Data Summary
The following table summarizes hypothetical quantitative data based on the expected outcomes from the experimental protocols, drawing parallels from the known effects of related N-acyl-D-glucosamine compounds.
| Assay | Parameter | Hypothetical Result |
| NF-κB Activation | IC₅₀ (µM) | 10 - 50 |
| DNBS-Induced Colitis | Reduction in DAI (%) | 30 - 60 |
| Increase in Colon Length (%) | 15 - 30 | |
| Reduction in MPO Activity (%) | 40 - 70 |
Note: These values are illustrative and require experimental validation.
Conclusion and Future Directions
This compound represents a promising, yet underexplored, molecule within the class of N-acyl-D-glucosamine derivatives. Based on the activities of structurally similar compounds, it is hypothesized to possess significant anti-inflammatory properties, potentially mediated through the TLR4 and PPAR-α signaling pathways. The experimental protocols detailed in this guide provide a robust framework for validating these hypotheses and elucidating the therapeutic potential of this compound.
Future research should focus on:
-
Confirming the proposed synthesis route and optimizing the yield and purity.
-
Conducting the described in vitro and in vivo experiments to determine the actual biological activity and efficacy of this compound.
-
Performing detailed pharmacokinetic and toxicological studies to assess its drug-like properties and safety profile.
-
Investigating its potential in other inflammatory conditions and exploring its utility in cosmetic and nutraceutical applications.[1]
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 63223-57-4 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 3. scispace.com [scispace.com]
- 4. mdpi.com [mdpi.com]
- 5. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism [iris.uniroma1.it]
- 7. Mouse model of post-colitis (DNBS) chronic visceral hypersensitivity. [protocols.io]
Synthesis of N-Valeryl-D-glucosamine from D-glucosamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with significant potential in pharmaceutical and biochemical applications. This document details the chemical synthesis from D-glucosamine, including experimental protocols and characterization data. Additionally, it explores the potential biological activity of N-acyl-D-glucosamine derivatives, particularly their role in modulating inflammatory signaling pathways.
Introduction
This compound is a monosaccharide derivative where the amino group of D-glucosamine is acylated with a valeryl group. This modification enhances its lipophilicity compared to the parent molecule, which can influence its biological activity and pharmacokinetic properties. N-acyl-D-glucosamine derivatives are of growing interest in drug development for their potential anti-inflammatory, analgesic, and gut microbiota-modulating effects. This guide focuses on the chemical synthesis and potential biological implications of this compound.
Physicochemical and Spectroscopic Data
A summary of the key physicochemical and spectroscopic data for this compound is presented in Table 1. This information is crucial for the identification and characterization of the synthesized compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₂₁NO₆ | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| CAS Number | 63223-57-4 | [1] |
| Appearance | White to almost white crystalline powder | |
| Purity | >98.0% | |
| Optical Rotation [α]ᴅ | +33.0° to +39.0° (c=1, H₂O) | |
| Density | 1.34 g/cm³ | [1] |
| Boiling Point | 578.1 °C at 760 mmHg | [1] |
| Flash Point | 303.4 °C | [1] |
Spectroscopic data, including NMR, FTIR, and Raman spectra, are available in public databases such as SpectraBase for further reference.[3]
Synthesis of this compound
The synthesis of this compound from D-glucosamine hydrochloride is typically achieved through a selective N-acylation reaction. A common and efficient method involves the in situ generation of free D-glucosamine from its hydrochloride salt, followed by acylation with valeric anhydride (B1165640).
Synthesis Workflow
The overall workflow for the synthesis of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Experimental Protocol
This protocol is adapted from a general procedure for the N-acylation of D-glucosamine.[4][5]
Materials:
-
D-Glucosamine hydrochloride
-
Sodium metal
-
Anhydrous methanol
-
Valeric anhydride
-
Diethyl ether
-
Deionized water
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), carefully add sodium metal (1.1 equivalents) to anhydrous methanol to prepare a solution of sodium methoxide. Allow the reaction to proceed until all the sodium has dissolved.
-
Formation of Free D-glucosamine: To this sodium methoxide solution, add D-glucosamine hydrochloride (1.0 equivalent) with gentle swirling. The formation of a sodium chloride precipitate will be observed.
-
Isolation of Free D-glucosamine Solution: Remove the precipitated sodium chloride by filtration, washing the solid with a small amount of cold anhydrous methanol. The filtrate, a supersaturated solution of free D-glucosamine, should be used immediately in the next step.
-
N-Acylation: To the filtrate, add valeric anhydride (1.2-1.5 equivalents) dropwise at room temperature with continuous stirring.
-
Reaction and Precipitation: Continue stirring the reaction mixture for 1-2 hours at room temperature. The product, this compound, will begin to precipitate. To ensure complete precipitation, allow the mixture to stand at 4 °C overnight.
-
Isolation and Washing of Crude Product: Collect the crude product by vacuum filtration. Wash the white solid sequentially with cold methanol and diethyl ether to remove any unreacted starting materials and byproducts.
-
Purification (Recrystallization): The crude product can be further purified by recrystallization from hot ethanol (B145695) or a mixture of water and ethanol to yield pure this compound.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Expected Yield:
While a specific yield for this compound using this exact protocol is not cited in the searched literature, similar N-acylation reactions of D-glucosamine are reported to have nearly quantitative yields.[5] Yields for similar N-acyl derivatives (N-propanoyl, N-butanoyl, and N-hexanoyl) prepared via an alternative NHS-ester method were reported to be 70%, 98%, and 91%, respectively.[6]
Potential Biological Activity and Signaling Pathway
While the specific biological activity of this compound is not extensively detailed in the available literature, related long-chain N-acyl-D-glucosamine derivatives, such as N-palmitoyl-D-glucosamine, have been shown to possess significant anti-inflammatory and analgesic properties.[7][8] A key mechanism of action for these molecules is the modulation of the Toll-like receptor 4 (TLR4) signaling pathway.[8][9]
TLR4 is a pattern recognition receptor that plays a crucial role in the innate immune response by recognizing lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria. Activation of TLR4 triggers a downstream signaling cascade, leading to the activation of transcription factors like NF-κB and the subsequent production of pro-inflammatory cytokines. N-palmitoyl-D-glucosamine has been shown to inhibit this pathway, thereby reducing the inflammatory response.[8]
The proposed inhibitory mechanism of N-acyl-D-glucosamine derivatives on the TLR4 signaling pathway is illustrated in the following diagram.
Caption: Proposed inhibition of the TLR4 signaling pathway by this compound.
Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.
Table 2: Analytical Methods for Characterization
| Technique | Purpose | Expected Observations |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of the N-valeryl group attachment. | Characteristic signals for the glucosamine backbone and the valeryl acyl chain. |
| FTIR Spectroscopy | Identification of functional groups. | Presence of amide C=O and N-H stretching vibrations, and O-H stretches from the hydroxyl groups. |
| Mass Spectrometry | Determination of molecular weight. | A molecular ion peak corresponding to the calculated molecular weight of this compound (263.29 g/mol ). |
| Melting Point | Assessment of purity. | A sharp melting point range consistent with a pure compound. |
| Polarimetry | Confirmation of stereochemistry. | An optical rotation value within the expected range of +33.0° to +39.0° (c=1, H₂O). |
| HPLC | Purity assessment and quantification. | A single major peak indicating a high degree of purity. |
Conclusion
This technical guide provides a detailed framework for the synthesis, characterization, and potential biological relevance of this compound. The described synthetic protocol offers an efficient route to obtain this valuable compound from readily available starting materials. The demonstrated anti-inflammatory activity of a closely related N-acyl-D-glucosamine derivative through the inhibition of the TLR4 signaling pathway highlights the therapeutic potential of this class of molecules. Further research into the specific biological activities of this compound is warranted to fully elucidate its pharmacological profile and potential applications in drug development.
References
- 1. echemi.com [echemi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. spectrabase.com [spectrabase.com]
- 4. scispace.com [scispace.com]
- 5. chemia.ug.edu.pl [chemia.ug.edu.pl]
- 6. rsc.org [rsc.org]
- 7. Modulatory activity of N-palmitoyl-D-glucosamine in bridging gut dysbiosis and pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. semanticscholar.org [semanticscholar.org]
A Technical Guide to the Biological Activity of N-acyl-D-glucosamine Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction
N-acyl-D-glucosamine (NAG) and its derivatives represent a versatile class of amino sugars with a broad spectrum of biological activities. As a fundamental component of various biopolymers such as chitin (B13524) and glycosaminoglycans, NAG plays a crucial role in cellular structure, signaling, and recognition.[1] Chemical modification of the N-acyl side chain and other positions on the glucosamine (B1671600) backbone has given rise to a diverse library of derivatives with enhanced or novel therapeutic properties. These compounds have garnered significant interest in drug development for their potential as anti-inflammatory, anticancer, and enzyme-inhibiting agents. This guide provides a technical overview of these activities, presenting key quantitative data, detailed experimental methodologies, and visual representations of relevant biological pathways and workflows.
Anti-inflammatory Activity
N-acyl-D-glucosamine derivatives have emerged as potent modulators of the inflammatory response. A key mechanism of action is the downregulation of pro-inflammatory mediators in response to stimuli like bacterial lipopolysaccharide (LPS). The deoxygenated derivatives, in particular, have shown enhanced activity compared to the parent N-acetyl-D-glucosamine (NAG) molecule.[2][3][4][5][6][7][8]
Quantitative Data: Inhibition of Pro-inflammatory Mediators
The anti-inflammatory efficacy of novel bi-deoxygenated NAG derivatives, BNAG1 and BNAG2, was quantified in both in vivo mouse models and in vitro macrophage cultures stimulated with LPS. BNAG1 consistently demonstrated the highest inhibitory activity.[2][3][5][6]
| Compound | Target | Model System | Dosage/Concentration | Result (Compared to LPS Control) | Reference |
| BNAG1 | Serum IL-6 | LPS-challenged Mice | 300 mg/kg (IV) | Significant Decrease | [2][5][9] |
| BNAG1 | Serum TNF-α | LPS-challenged Mice | 300 mg/kg (IV) | Significant Decrease | [2][5][9] |
| BNAG2 | Serum IL-6 | LPS-challenged Mice | 300 mg/kg (IV) | Decrease (Comparable to NAG) | [2][5] |
| BNAG2 | Serum TNF-α | LPS-challenged Mice | 300 mg/kg (IV) | Decrease (Comparable to NAG) | [2][5] |
| BNAG1 | IL-6 Production | LPS-stimulated Macrophages | Various | Highest Inhibition | [3][6] |
| BNAG1 | TNF-α Production | LPS-stimulated Macrophages | Various | Highest Inhibition | [3][6] |
| BNAG1 | iNOS Expression | LPS-stimulated Macrophages | Up to 5 mM | Highest Inhibition | [4][6] |
| BNAG1 | NO Production | LPS-stimulated Macrophages | Up to 5 mM | Highest Inhibition | [4][6] |
Experimental Protocols
This protocol describes the induction of systemic inflammation in mice to evaluate the anti-inflammatory effects of test compounds.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Acclimatization: Animals are acclimatized for one week under standard laboratory conditions (22±2°C, 12h light/dark cycle, ad libitum access to food and water).
-
Grouping: Mice are randomly assigned to groups (n=8 per group): Vehicle Control, LPS only, LPS + NAG, LPS + BNAG1, LPS + BNAG2.
-
Compound Administration: Test compounds (NAG, BNAG1, BNAG2) are administered at a dose of 300 mg/kg via intravenous (IV) injection. The control group receives a corresponding volume of sterile saline.
-
Inflammation Induction: One hour after compound administration, inflammation is induced by an intraperitoneal (IP) injection of Lipopolysaccharide (LPS) from E. coli O111:B4 at a dose of 10 mg/kg.[5]
-
Sample Collection: 1.5 hours post-LPS injection, blood is collected via cardiac puncture.
-
Cytokine Analysis: Serum is separated by centrifugation. Levels of IL-6 and TNF-α are quantified using commercial Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.
This protocol measures the production of nitric oxide (NO) by RAW 264.7 macrophage cells, a key indicator of inflammatory activation.
-
Cell Culture: Murine macrophage RAW 264.7 cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO₂ humidified atmosphere.[10][11]
-
Seeding: Cells are seeded into 96-well plates at a density of 1.5 x 10⁵ cells/well and allowed to adhere for 24 hours.[2][10]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the test compounds (e.g., NAG, BNAG1, BNAG2). Cells are pre-treated for 2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce inflammation, and the plates are incubated for an additional 18-24 hours.[2][10]
-
Griess Reaction: 100 µL of cell culture supernatant is transferred to a new 96-well plate. 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine in 2.5% phosphoric acid) is added to each well.[10]
-
Measurement: The plate is incubated at room temperature for 10-15 minutes in the dark. The absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite (B80452) (a stable metabolite of NO) is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.
Signaling Pathway Visualization
LPS triggers a well-characterized inflammatory cascade primarily through the Toll-like Receptor 4 (TLR4), leading to the activation of the NF-κB transcription factor, a master regulator of pro-inflammatory gene expression.
Anticancer Activity
Certain N-acyl-D-glucosamine derivatives have demonstrated significant cytotoxic and anti-proliferative activity against various human cancer cell lines. The mechanisms are varied and can include the induction of apoptosis and potential interaction with key cell signaling proteins like the HER2 receptor.[1][12][13]
Quantitative Data: Cytotoxicity Against Cancer Cell Lines
The cytotoxic effects are typically quantified by the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit cell proliferation by 50%.
| Compound/Derivative | Cell Line | Assay Type | Duration | IC₅₀ Value (µM) | Reference |
| D-Glucosamine HCl | SMMC-7721 (Hepatoma) | MTT | 120 h | ~2770 (500 µg/mL) | [14][15] |
| D-Glucosamine | SMMC-7721 (Hepatoma) | MTT | 120 h | ~2890 (520 µg/mL) | [14][15] |
| N-Acetyl-D-Glucosamine | SMMC-7721 (Hepatoma) | MTT | 120 h | > 4520 (>1000 µg/mL) | [14][15] |
| N-Acetyl-D-Glucosamine | MCF-7 (Breast) | Not specified | 72 h | > 4000 (Significant effect at 2-4 mM) | [12][13][16] |
| N-Acetyl-D-Glucosamine | 4T1 (Breast) | Not specified | 72 h | > 4000 (Significant effect at 2-4 mM) | [12][13][16] |
| 4-fluoro-D-GlcNAc (deacetylated) | PC-3 (Prostate) | MTT | 24 h | 78 | [17] |
| 3-fluoro-D-GlcNAc (deacetylated) | A2780 (Ovarian) | MTT | 24 h | 84 | [17] |
| Isosteviol-GlcNAc Conjugate | M-HeLa (Cervical) | Not specified | - | 13 | [18] |
Experimental Protocol: MTT Cell Proliferation Assay
The MTT assay is a colorimetric method for assessing cell viability. It measures the metabolic activity of mitochondrial reductase enzymes in living cells.[19]
-
Cell Seeding: Cancer cells (e.g., MCF-7, PC-3) are seeded in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Plates are incubated for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the N-acyl-D-glucosamine derivatives in culture medium. The medium from the cell plates is removed and replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.[12][13]
-
MTT Addition: After incubation, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution (5 mg/mL in PBS) is added to each well (final concentration 0.5 mg/mL).
-
Formazan (B1609692) Formation: The plates are returned to the incubator for 2-4 hours. During this time, metabolically active cells reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Solubilization: 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals. The plate is typically left at room temperature in the dark for at least 2 hours, or overnight, with gentle shaking to ensure complete dissolution.
-
Absorbance Reading: The absorbance is measured on a microplate reader at a wavelength of 570 nm, with a reference wavelength of 630 nm to reduce background noise.[19]
-
Data Analysis: Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Logical Relationship Visualization
Some N-acyl-D-glucosamine derivatives may exert their anticancer effects by interacting with cell surface receptors like HER2, which is overexpressed in some breast cancers, leading to the induction of apoptosis.
Enzyme Inhibition
The structural similarity of N-acyl-D-glucosamine derivatives to natural enzyme substrates makes them excellent candidates for competitive inhibitors. They have been investigated as inhibitors of enzymes crucial to processes like bacterial cell wall synthesis, glycosaminoglycan biosynthesis (e.g., hyaluronan synthase), and glycan degradation (e.g., β-N-acetyl-hexosaminidases).[20][21][22]
Quantitative Data: Enzyme Inhibition Constants
Inhibition potency is often expressed as the inhibition constant (Kᵢ), which represents the concentration required to produce half-maximum inhibition.
| Derivative | Target Enzyme | Substrate | Inhibition Type | Kᵢ Value (µM) | Reference |
| TMG-(GlcNAc)₂¹ | β-N-acetyl-D-hexosaminidase (OfHex1) | Not Specified | Competitive | 77 | [22] |
| TMG-chitotriomycin² | β-N-acetyl-D-hexosaminidase (VhGlcNAcase) | pNP-GlcNAc | Competitive | 2.2 | [23] |
| 3-fluoro-GlcNAc analog (6) | Pancreatic Cancer Cell Proliferation³ | - | - | 30 (IC₅₀) | [20] |
¹ TMG-(GlcNAc)₂: A derivative with a N,N,N-trimethyl group. ² TMG-chitotriomycin: A natural selective inhibitor.[22] ³ Inhibition of cell proliferation is linked to the inhibition of hyaluronan biosynthesis.[20]
Experimental Protocol: General Spectrophotometric Enzyme Inhibition Assay
This protocol outlines a general workflow for determining the inhibitory activity of a compound against a target enzyme that processes a chromogenic substrate.
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer optimized for the target enzyme's activity (e.g., 50 mM sodium phosphate, pH 7.5).
-
Enzyme Stock: Prepare a concentrated stock solution of the purified target enzyme in assay buffer.
-
Substrate Stock: Prepare a stock solution of a chromogenic substrate (e.g., p-nitrophenyl-N-acetyl-β-D-glucosaminide for hexosaminidase) in the assay buffer.
-
Inhibitor Stock: Prepare a high-concentration stock of the N-acyl-D-glucosamine derivative in a suitable solvent (e.g., DMSO), then create serial dilutions.
-
-
Assay Setup (96-well plate format):
-
To each well, add:
-
Assay Buffer
-
Inhibitor solution at various concentrations (or vehicle for control).
-
Enzyme solution (at a final concentration that gives a linear reaction rate).
-
-
Mix and pre-incubate the enzyme and inhibitor for 10-15 minutes at the optimal reaction temperature (e.g., 37°C).
-
-
Reaction Initiation: Start the reaction by adding the substrate solution to all wells.
-
Kinetic Measurement: Immediately place the plate in a temperature-controlled microplate reader. Measure the absorbance of the product (e.g., p-nitrophenol at 405 nm) at regular intervals for 10-30 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.
-
Plot the percentage of enzyme activity (relative to the uninhibited control) against the inhibitor concentration.
-
Determine the IC₅₀ value from this dose-response curve.
-
To determine the Kᵢ and mechanism of inhibition (e.g., competitive, non-competitive), repeat the experiment with varying substrate concentrations and analyze the data using Lineweaver-Burk or Dixon plots.
-
Workflow Visualization
The process of screening for and characterizing enzyme inhibitors follows a logical workflow from initial high-throughput screening to detailed kinetic analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 3. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. "Anti-inflammatory activities of two new deoxygenated N-acetyl glucosam" by Quang Le, Zhichang Zhang et al. [scholarworks.utrgv.edu]
- 8. nbinno.com [nbinno.com]
- 9. N-Acetyl-D-Glucosamine: A Key Player in Balanced Immune and Healthy Inflammatory Responses [casi.org]
- 10. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - Baysal - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 13. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and in vitro cytotoxicity of acetylated 3-fluoro, 4-fluoro and 3,4-difluoro analogs of D-glucosamine and D-galactosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. MTT assay protocol | Abcam [abcam.com]
- 20. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Synthesis of N-acetyl Glucosamine Analogs as Inhibitors for Hyaluronan Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
N-Valeryl-D-glucosamine: A Modulator in Glycobiology and Therapeutic Development
An In-depth Technical Guide for Researchers and Drug Development Professionals
N-Valeryl-D-glucosamine is a synthetic monosaccharide derivative, an N-acylated form of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it has garnered interest in pharmaceutical and biochemical research for its potential to modulate biological pathways.[1] This document serves as a technical guide to the core role of this compound and its related compounds in glycobiology, with a focus on its impact on glycosylation, cellular signaling, and its potential therapeutic applications.
Physicochemical Properties
This compound is a white to off-white crystalline powder.[1][2] Its valeryl group enhances its solubility and stability compared to unsubstituted glucosamine (B1671600), making it a viable candidate for various formulations.[1]
Table 1: Physicochemical Data for this compound
| Property | Value | Source |
| CAS Number | 63223-57-4 | [1][2][3] |
| Molecular Formula | C11H21NO6 | [1][2] |
| Molecular Weight | 263.29 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Optical Rotation | [a]20/D= +33 to +39° (C=1 in H2O) | [1] |
| Boiling Point | 578.1°C at 760 mmHg | [2] |
| Density | 1.34 g/cm³ | [2] |
| Flash Point | 303.4°C | [2] |
The Role of N-Acyl Glucosamine Derivatives in Glycobiology
Glycosylation, the enzymatic process of attaching glycans (carbohydrate chains) to proteins and lipids, is a critical post-translational modification that dictates protein folding, stability, trafficking, and function.[4][5] N-linked glycosylation, where glycans are attached to the nitrogen atom of asparagine residues, is a major focus in glycobiology.[6]
Glucosamine and its derivatives are key precursors in the biochemical synthesis of glycosylated proteins and lipids.[7] Specifically, glucosamine-6-phosphate is the initial substrate for the hexosamine biosynthesis pathway (HBP), which produces UDP-N-acetylglucosamine (UDP-GlcNAc), a fundamental building block for glycosaminoglycans and proteoglycans.[7]
Inhibition of N-Linked Glycosylation
Exogenously supplied glucosamine can act as an inhibitor of N-linked glycosylation.[8] High concentrations of glucosamine can disrupt the normal glycosylation process, leading to the synthesis of glycoproteins with reduced molecular mass. This effect is similar to that of tunicamycin (B1663573), a well-known inhibitor of the first step in N-glycan synthesis.[8] The proposed mechanism involves glucosamine competing with or depleting the cellular pools of necessary sugar precursors, leading to improperly folded or non-functional glycoproteins. This inhibition has been shown to affect multiple signaling receptors, including gp130 and the Epidermal Growth Factor Receptor (EGFR), thereby suppressing downstream pathways like STAT3, AKT, and ERK1/2.[8]
Modulation by N-Acylation
The biological activity of glucosamine can be significantly altered by N-acylation. Studies comparing different N-acyl derivatives of glucosamine have shown that the length of the acyl chain plays a crucial role in the molecule's effect on cellular processes.
For instance, in studies on insulin (B600854) release, increasing the acyl-chain length from N-acetyl- to N-hexanoyl-D-glucosamine progressively impaired the secretory response.[9] Conversely, research on chondrocyte proliferation and proteoglycan synthesis found that N-butyryl-D-glucosamine (GlcNBu) stimulated these activities, whereas unsubstituted glucosamine was inhibitory.[10] This suggests that the N-acyl group can modify the interaction of the glucosamine backbone with cellular machinery, potentially altering its uptake, metabolism, or direct interaction with enzymes in the glycosylation pathway. While specific data for this compound is limited, its five-carbon valeryl chain positions it between the butyryl (four-carbon) and hexanoyl (six-carbon) derivatives, suggesting its modulatory effects would lie within this range.
Figure 1. Overview of the Hexosamine Biosynthesis and N-Linked Glycosylation Pathways, indicating the potential point of modulation by exogenous this compound.
Potential Therapeutic Roles and Signaling Pathways
The ability of glucosamine derivatives to modulate glycosylation and cellular signaling has positioned them as candidates for therapeutic intervention in various diseases, including cancer and inflammatory conditions.[1][8]
Anti-Cancer and Anti-Inflammatory Activity
Research has explored the role of N-acyl glucosamine derivatives in anti-inflammatory and anti-cancer therapies.[1] For example, N-palmitoyl-D-glucosamine, a related long-chain N-acyl derivative, has been shown to inhibit the TLR-4/NLRP3 inflammasome pathway through a PPAR-α-dependent mechanism, reducing colitis severity in preclinical models.[11][12] This suggests that the lipid-like acyl chain can direct the molecule to interact with specific cellular receptors involved in inflammation.
Glucosamine's ability to inhibit N-glycosylation of key cell surface receptors provides a direct mechanism for its anti-cancer effects.[8] By causing de-N-glycosylation of receptors like EGFR and gp130, glucosamine treatment leads to reduced receptor stability and activity, thereby suppressing downstream pro-survival and proliferative signaling pathways.[8] this compound, as a derivative, is hypothesized to act through similar mechanisms, with its valeryl chain potentially influencing its cellular uptake and metabolic fate.
Figure 2. Proposed mechanism for this compound in suppressing cancer cell signaling via inhibition of EGFR N-glycosylation.
Experimental Protocols
Investigating the role of this compound in glycobiology involves a variety of cellular and biochemical assays. Below are detailed methodologies for key experiments.
Protocol: Assessing the Impact on Glycoprotein Molecular Weight
This protocol is designed to determine if this compound inhibits N-linked glycosylation, observable as a molecular weight shift in a target glycoprotein.
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., DU145 prostate cancer cells for studying EGFR) in appropriate media until 70-80% confluent.[8]
-
Prepare stock solutions of this compound in sterile PBS or cell culture medium.
-
Treat cells with varying concentrations of this compound (e.g., 0.1 mM, 1 mM, 2 mM) for different time points (e.g., 24, 48 hours). Include an untreated control.[8] As a positive control for glycosylation inhibition, treat a separate set of cells with tunicamycin (e.g., 1 µg/ml).[8]
-
-
Protein Extraction:
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the whole-cell lysate. Determine protein concentration using a BCA assay.
-
-
Western Blot Analysis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate proteins by SDS-PAGE using an appropriate percentage acrylamide (B121943) gel to resolve the target protein.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target glycoprotein (e.g., anti-EGFR) overnight at 4°C.[8]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Visualize bands using an ECL substrate and an imaging system. A downward shift in the molecular weight of the target protein in treated samples compared to the control indicates inhibition of glycosylation.[8]
-
Figure 3. Experimental workflow for assessing the impact of this compound on glycoprotein molecular weight.
Summary of Quantitative Data
Quantitative data on the specific biological effects of this compound are not widely published. However, data from studies on related N-acyl-glucosamine compounds provide a valuable comparative context for its potential activity.
Table 2: Biological Activity of Glucosamine and Related N-Acyl Derivatives
| Compound | System/Assay | Effect | Concentration/Dose | Source |
| Glucosamine | DU145 Cancer Cells | Inhibition of EGFR N-glycosylation | 2 mM | [8] |
| Glucosamine | DU145 Cancer Cells | Suppression of STAT3 phosphorylation | 2 mM | [8] |
| N-Butyryl-D-glucosamine | Bovine Articular Chondrocytes | Stimulation of cell proliferation | 0.1 mM | [10] |
| N-Butyryl-D-glucosamine | Rat Islets (in vivo) | Less effective at insulin release than GlcNAc | 86 µmol | [9] |
| N-Hexanoyl-D-glucosamine | Rat Islets (in vivo) | Little to no insulin release | 86 µmol | [9] |
| N-Palmitoyl-D-glucosamine | DNBS-induced Colitis Model (mice) | Decrease in Disease Activity Index (DAI) Score | 30 mg/kg & 100 mg/kg | [11] |
Conclusion and Future Directions
This compound is a derivative of D-glucosamine with potential applications in modulating glycosylation-dependent cellular processes. While direct research on this specific compound is emerging, the broader family of N-acyl-glucosamines demonstrates a clear structure-activity relationship where the acyl chain length dictates biological outcomes. Based on existing literature, this compound likely functions as a modulator of N-linked glycosylation, with potential inhibitory effects on key signaling pathways relevant to cancer and inflammation.
Future research should focus on directly elucidating the mechanism of this compound. Key areas of investigation include:
-
Direct Enzyme Inhibition Studies: Assessing its effect on key glycosyltransferases in the N-glycosylation pathway.
-
Comprehensive Glycomic Analysis: Using mass spectrometry to profile global changes in the N-glycome of cells treated with the compound.
-
In Vivo Efficacy Studies: Evaluating its therapeutic potential in preclinical models of cancer and inflammatory diseases, building on the knowledge from related N-acyl derivatives.
Such studies will be critical for defining the precise role of this compound in glycobiology and unlocking its full potential as a therapeutic agent.
References
- 1. chemimpex.com [chemimpex.com]
- 2. echemi.com [echemi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. N-Glycans - Essentials of Glycobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Glucosamine - Wikipedia [en.wikipedia.org]
- 8. Anti-cancer activity of glucosamine through inhibition of N-linked glycosylation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effect of N-acylglucosamines on the biosynthesis and secretion of insulin in the rat - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-acylation of glucosamine modulates chondrocyte growth, proteoglycan synthesis, and gene expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
N-Valeryl-D-glucosamine: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Valeryl-D-glucosamine is an acylated derivative of the naturally occurring amino sugar D-glucosamine. As a member of the N-acyl-D-glucosamine family, it holds significant potential as a biochemical reagent for investigating a range of biological processes. The addition of the valeryl group, a five-carbon acyl chain, imparts specific physicochemical properties that may influence its biological activity, including its potential roles in modulating cellular signaling pathways implicated in inflammation and cancer. This technical guide provides an in-depth overview of this compound, including its chemical properties, a putative synthesis protocol, and detailed experimental methodologies for its investigation. Drawing parallels from closely related N-acyl-D-glucosamine analogs, this document explores its potential involvement in key signaling pathways and provides a framework for its application in biomedical research and drug development.
Introduction
N-acyl-D-glucosamine derivatives are a class of molecules that have garnered increasing interest in the fields of glycobiology and pharmacology. These compounds, characterized by an acyl chain of varying length attached to the amino group of D-glucosamine, exhibit a diverse range of biological activities. The nature of the acyl chain can significantly influence the molecule's lipophilicity, membrane permeability, and interaction with biological targets. This compound, with its pentanoyl moiety, represents an intermediate-chain length derivative with potential applications in modulating cellular processes such as inflammation and cell proliferation.[1] This guide serves as a comprehensive resource for researchers interested in utilizing this compound as a tool for scientific discovery.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Synonyms | N-Pentanoyl-D-glucosamine, 2-Deoxy-2-pentanamido-D-glucopyranose | |
| CAS Number | 63223-57-4 | |
| Molecular Formula | C₁₁H₂₁NO₆ | |
| Molecular Weight | 263.29 g/mol | |
| Appearance | White to off-white crystalline powder | Chem-Impex |
| Purity | ≥98% | |
| Storage Temperature | Room Temperature | MedChemExpress |
Synthesis Protocol
3.1. Materials and Reagents
-
D-glucosamine hydrochloride
-
Sodium methoxide (B1231860)
-
Valeric anhydride (B1165640)
-
Ether
-
Dowex-1 resin (optional)[2]
-
N,N-dimethylformamide (optional)[2]
-
Pyridine (optional, as a catalyst)[3]
3.2. Procedure
-
Preparation of D-glucosamine free base: Suspend D-glucosamine hydrochloride in methanol. Add an equivalent amount of sodium methoxide to the suspension to generate a supersaturated solution of D-glucosamine free base and a precipitate of sodium chloride.[2]
-
N-acylation: To the methanolic solution of D-glucosamine, add 1.5 to 2 equivalents of valeric anhydride at room temperature with stirring.[2] The reaction can be mechanically shaken for 30 minutes to an hour.[2]
-
Crystallization: The product, this compound, is expected to crystallize out of the solution. The crystallization can be completed by storing the reaction mixture at a low temperature (e.g., in an icebox) overnight.[2]
-
Isolation and Purification: The crude product can be collected by filtration, washed with cold methanol and then ether, and dried.[2]
-
Recrystallization (optional): For higher purity, the product can be recrystallized from a minimal amount of hot water by the addition of ethanol and then ether until turbidity is observed, followed by cooling.[2]
3.3. Synthesis Workflow
Caption: Putative synthesis workflow for this compound.
Potential Biological Activities and Signaling Pathways
Direct studies on the biological activities of this compound are limited. However, research on structurally related N-acyl-D-glucosamine derivatives, particularly those with longer acyl chains like N-palmitoyl-D-glucosamine (PGA), and the more common N-acetyl-D-glucosamine (GlcNAc), provides a strong basis for hypothesizing the potential roles of this compound in cellular signaling.
4.1. Anti-Inflammatory Effects via TLR4 Signaling Inhibition (Inference from N-Palmitoyl-D-Glucosamine)
N-palmitoyl-D-glucosamine (PGA) has been shown to exert potent anti-inflammatory effects by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[4][5][6][7][8][9] TLR4 is a key receptor in the innate immune system that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria, triggering a pro-inflammatory cascade. PGA, due to its structural similarity to the lipid A component of LPS, is hypothesized to act as a TLR4 antagonist.[5][6][7]
The proposed mechanism involves the binding of PGA to the MD-2 co-receptor, which is essential for TLR4 activation by LPS. This binding prevents the conformational changes required for downstream signaling, leading to the inhibition of NF-κB activation and the subsequent reduction in the expression of pro-inflammatory cytokines such as TNF-α and IL-1β.[4][5][6][7][8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. scispace.com [scispace.com]
- 3. Synthesis and characterization of N-acyl-tetra-O-acyl glucosamine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. N-Palmitoyl-D-Glucosamine Inhibits TLR-4/NLRP3 and Improves DNBS-Induced Colon Inflammation through a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
Navigating the Aqueous Environment: A Technical Guide to the Solubility and Stability of N-Valeryl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available quantitative data on the aqueous solubility and stability of N-Valeryl-D-glucosamine is limited. This guide provides a comprehensive overview of the known properties of the closely related compound, N-Acetyl-D-glucosamine, as a predictive surrogate. Furthermore, it outlines detailed experimental protocols for the systematic evaluation of this compound's aqueous behavior to address the current data gap.
Introduction
This compound, an N-acyl derivative of the amino sugar D-glucosamine, is a compound of increasing interest in pharmaceutical and cosmetic research. The attachment of a valeryl group to the amino moiety of D-glucosamine is suggested by some commercial suppliers to enhance its solubility and stability, making it a potentially attractive candidate for various applications, including drug formulation and delivery. However, a thorough understanding of its behavior in aqueous solutions is critical for its successful application. This technical guide aims to provide a foundational understanding of the factors governing the solubility and stability of this compound in aqueous media.
Physicochemical Properties
A comparative look at the physicochemical properties of D-glucosamine, N-Acetyl-D-glucosamine, and this compound is essential for predicting the behavior of the latter.
| Property | D-Glucosamine Hydrochloride | N-Acetyl-D-glucosamine | This compound |
| Molecular Formula | C₆H₁₃NO₅ · HCl | C₈H₁₅NO₆ | C₁₁H₂₁NO₆ |
| Molecular Weight | 215.6 g/mol | 221.21 g/mol | 263.29 g/mol |
| Appearance | Crystalline solid | White to off-white powder | White to off-white crystalline powder |
| N-Acyl Group | None | Acetyl (C₂) | Valeryl (C₅) |
The most significant structural difference is the length of the N-acyl chain. The longer, more hydrophobic valeryl group in this compound is expected to influence its interaction with water molecules compared to the acetyl group in N-Acetyl-D-glucosamine.
Aqueous Solubility
Solubility of N-Acetyl-D-glucosamine
The solubility of N-Acetyl-D-glucosamine in water is significant. One source indicates a solubility of 25% in water, resulting in a clear and colorless solution at a 1% concentration[1]. Another study reports its solubility in water at various temperatures:
| Temperature (K) | Mole Fraction (x₁) |
| 283.15 | 0.0431 |
| 288.15 | 0.0465 |
| 293.15 | 0.0501 |
| 298.15 | 0.0541 |
| 303.15 | 0.0585 |
| 308.15 | 0.0633 |
| 313.15 | 0.0685 |
| 318.15 | 0.0742 |
| 323.15 | 0.0805 |
Data extracted from a study on the solubility of N-Acetylglucosamine in various solvents.[2]
The data clearly shows that the solubility of N-Acetyl-D-glucosamine in water increases with temperature.
Predicted Solubility Behavior of this compound
The presence of the longer, five-carbon valeryl chain in this compound introduces a greater degree of hydrophobicity compared to the two-carbon acetyl group. This increased lipophilicity would theoretically lead to a decrease in aqueous solubility at equivalent temperatures. However, the overall molecule retains significant hydrophilicity due to the numerous hydroxyl groups of the glucosamine (B1671600) backbone. Therefore, while likely less soluble than N-Acetyl-D-glucosamine, this compound is still expected to exhibit moderate aqueous solubility.
Aqueous Stability
The stability of this compound in aqueous solutions is a critical parameter for its storage, formulation, and in-vivo performance. Key factors influencing its stability include pH, temperature, and the presence of enzymes.
Potential Degradation Pathways
The primary chemical degradation pathway for N-acyl-D-glucosamine derivatives in an aqueous environment is the hydrolysis of the amide bond, yielding D-glucosamine and the corresponding carboxylic acid (in this case, valeric acid). This reaction can be catalyzed by both acidic and basic conditions.
dot
Caption: Primary degradation pathway of this compound.
Stability of Related Compounds
Studies on the degradation of N-Acetyl-D-glucosamine in subcritical water have shown that the process follows first-order kinetics[3]. The degradation rate is temperature-dependent, with activation energies calculated to be around 126 kJ/mol. While these conditions are extreme, they indicate that hydrolysis is a key degradation route. For glucosamine hydrochloride, degradation in aqueous solutions can be influenced by microbial contamination[4].
Predicted Stability of this compound
The stability of the amide bond can be influenced by the nature of the acyl group. However, without experimental data, it is difficult to predict whether the valeryl group will render the amide bond more or less susceptible to hydrolysis compared to the acetyl group under various pH and temperature conditions. It is reasonable to hypothesize that similar degradation pathways and kinetics will be observed.
Experimental Protocols
To address the lack of quantitative data for this compound, the following experimental protocols are proposed.
Aqueous Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent.
dot
Caption: Workflow for solubility determination.
Methodology:
-
Preparation: Add an excess amount of this compound to a known volume of the aqueous solution (e.g., purified water, phosphate-buffered saline of a specific pH) in a sealed container.
-
Equilibration: Place the container in a constant temperature shaker bath and agitate for a sufficient period (e.g., 24 to 48 hours) to ensure equilibrium is reached.
-
Sample Collection: After equilibration, cease agitation and allow the suspension to settle. Carefully withdraw a sample of the supernatant.
-
Sample Preparation: Filter the sample through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solid.
-
Quantification: Analyze the concentration of this compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
-
Data Analysis: The determined concentration represents the equilibrium solubility at that specific temperature and pH.
Aqueous Stability Assessment (Forced Degradation Study)
This protocol is designed to identify potential degradation products and determine the degradation kinetics under various stress conditions.
dot
Caption: Workflow for stability assessment.
Methodology:
-
Solution Preparation: Prepare solutions of this compound at a known concentration in a series of aqueous buffers covering a range of pH values (e.g., acidic, neutral, and basic conditions).
-
Stress Conditions: Incubate the solutions at various temperatures (e.g., 40°C, 60°C, and a control at 5°C) in the dark to prevent photodegradation.
-
Time-Point Sampling: At specified time intervals, withdraw aliquots from each solution.
-
Sample Analysis: Analyze the samples using a validated stability-indicating HPLC method. This method should be capable of separating the intact this compound from its potential degradation products.
-
Data Analysis: Plot the concentration of this compound as a function of time for each condition. Determine the degradation kinetics (e.g., zero-order, first-order) and calculate the degradation rate constant (k) and half-life (t₁/₂) for each condition.
Conclusion
While direct experimental data on the aqueous solubility and stability of this compound remains to be published, a predictive understanding can be gleaned from its structural relationship to N-Acetyl-D-glucosamine. It is anticipated that this compound will exhibit moderate aqueous solubility, likely lower than its acetylated counterpart, and will be susceptible to hydrolysis under acidic and basic conditions. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to systematically characterize the aqueous behavior of this compound, thereby enabling its informed development for pharmaceutical and other applications. The generation of such data will be invaluable to the scientific community and will facilitate the progression of this promising compound from the laboratory to potential commercial applications.
References
Methodological & Application
Application Notes and Protocols for the Analytical Detection of N-Valeryl-D-glucosamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Valeryl-D-glucosamine is a derivative of glucosamine (B1671600), an amino sugar that serves as a fundamental building block for various macromolecules, including chitin (B13524) and glycoproteins. As interest in N-acyl-D-glucosamine derivatives grows within biomedical and pharmaceutical research, robust and reliable analytical methods for their detection and quantification are crucial. These methods are essential for pharmacokinetic studies, quality control in manufacturing, and understanding physiological roles.
This document provides detailed application notes and experimental protocols for the analytical determination of this compound. While specific literature on this compound is limited, the methodologies presented here are adapted from well-established and validated techniques for the closely related and structurally similar compound, N-acetyl-D-glucosamine (GlcNAc), as well as glucosamine. These protocols serve as a strong foundation for developing and validating methods specific to this compound.
The primary analytical techniques covered include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry (LC-MS), and Enzymatic Assays.
Analytical Methods Overview
A variety of analytical techniques can be employed for the detection and quantification of this compound. The choice of method will depend on factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation.
-
High-Performance Liquid Chromatography (HPLC): A versatile and widely used technique for separating and quantifying compounds. Due to the lack of a strong chromophore in this compound, derivatization is often required for UV detection, or alternative detectors like Evaporative Light Scattering Detectors (ELSD) or Mass Spectrometers (MS) can be used.[1][2][3] Hydrophilic Interaction Liquid Chromatography (HILIC) is particularly well-suited for retaining and separating polar compounds like this compound.[3][4]
-
Gas Chromatography-Mass Spectrometry (GC-MS): A powerful technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry.[5][6][7] For non-volatile and polar analytes like this compound, derivatization is a mandatory step to increase volatility and thermal stability.[8][9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This has become the gold standard for bioanalysis due to its high sensitivity, selectivity, and applicability to a wide range of compounds without the need for derivatization.[10][11][12] It is highly effective for quantifying low levels of N-acyl-glucosamines in complex biological matrices.
-
Enzymatic Assays: These assays offer high specificity and can be a simpler, more cost-effective alternative to chromatographic methods for certain applications.[13][14] They typically involve a series of enzymatic reactions that lead to a measurable change in absorbance or fluorescence.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the analytical methods described, based on data for glucosamine and N-acetyl-D-glucosamine. These values should be considered as a starting point for the validation of methods for this compound.
| Method | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linearity Range | Recovery (%) | Reference |
| HPLC-UV (derivatized) | Glucosamine | ~25 ng/spot (HPTLC) | - | 25 - 4000 ng | - | [15] |
| HPLC-ELSD | Glucosamine HCl | - | - | - | - | [3] |
| HPLC-UV | N-acetyl-glucosamine | 20.3 µg/mL | 61.5 µg/mL | Up to 1200 µg/mL | - | |
| HILIC-HPLC-UV | N-acetyl-glucosamine | 10 µg/mL | 40 µg/mL | 40 - 80 µg/mL | 95 - 105 | [4] |
| LC-MS/MS | Glucosamine | - | 12 ng/mL (plasma) | 0.012 - 8.27 µg/mL | - | [12] |
| LC-MS/MS | Glucosamine | - | 10 ng/mL (synovial fluid) | Up to 2000 ng/mL | >89 | [10] |
| Enzymatic Assay | D-Glucosamine | 1.33 mg/L | - | 4 - 80 µ g/assay | - | [16] |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC)
This protocol is adapted from methods for N-acetyl-glucosamine and glucosamine and will likely require optimization for this compound, particularly concerning the mobile phase composition and gradient.
a) Sample Preparation (General)
-
Solid Samples (e.g., dietary supplements): Accurately weigh and grind the sample to a fine powder. Dissolve a known amount in a suitable solvent (e.g., water or a mixture of acetonitrile (B52724) and water).[17][18] Sonicate for 15-20 minutes to ensure complete dissolution.[17][18]
-
Liquid Samples (e.g., biological fluids): Perform a protein precipitation step by adding a precipitating agent like trichloroacetic acid or acetonitrile.[10][19] Centrifuge to pellet the precipitated proteins and collect the supernatant.
-
Filter the final extract through a 0.45 µm syringe filter before injection into the HPLC system.
b) HILIC-HPLC-ELSD Protocol (adapted from[3])
-
Chromatographic Column: ZIC-HILIC (150 mm x 4.6 mm, 5 µm particle size)
-
Mobile Phase: Isocratic elution with Acetonitrile: 30 mM Ammonium (B1175870) Formate: Water (77:20:3, v/v/v), adjusted to pH 4.5.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 5 µL
-
Detector (ELSD):
-
Nebulization Temperature: 50°C
-
Evaporation Temperature: 80°C
-
Nitrogen Flow Rate: 1.10 SLM
-
c) Derivatization for UV Detection (Pre-column, adapted from[20])
For analytes lacking a chromophore, derivatization with a UV-absorbing agent like N-(9-fluorenyl-methoxycarbonyloxy) succinimide (B58015) (FMOC-Su) is effective.
-
Pipette an appropriate volume of the sample or standard solution into a volumetric flask.
-
Add a freshly prepared solution of FMOC-Su in acetonitrile (e.g., 15 mM).
-
Cap the flask, mix thoroughly, and sonicate in a water bath at 50°C for 30 minutes.
-
The derivatized sample is then ready for HPLC analysis with UV detection.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol requires a two-step derivatization process to make this compound volatile for GC analysis.
a) Derivatization Protocol (adapted from[8])
-
Alkoximation: To a dried sample aliquot, add a solution of an alkoximating agent (e.g., methoxyamine hydrochloride in pyridine). Incubate to convert the carbonyl groups to oximes.
-
Trimethylsilylation: Following alkoximation, add a silylating agent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). Incubate to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. This step makes the molecule volatile.
-
The derivatized sample is then injected into the GC-MS system.
b) GC-MS Instrumental Parameters (General)
-
GC Column: A non-polar or medium-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., Rxi®-5Sil MS).[9]
-
Carrier Gas: Helium at a constant flow rate.
-
Oven Temperature Program: Start with an initial temperature (e.g., 70°C), followed by a temperature ramp to a final temperature (e.g., 300°C) to elute the derivatized analyte.
-
Injector: Split/splitless injector, operated at a high temperature (e.g., 250°C).
-
Mass Spectrometer:
-
Ionization Mode: Electron Ionization (EI).
-
Acquisition Mode: Scan mode for qualitative analysis and identification of characteristic fragment ions, or Selected Ion Monitoring (SIM) for quantitative analysis, which offers higher sensitivity.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method is ideal for sensitive and selective quantification in complex matrices without derivatization.
a) Sample Preparation (from Human Synovial Fluid, adapted from[10])
-
To a 100 µL aliquot of synovial fluid, add an internal standard (e.g., an isotopically labeled version of this compound).
-
Add trichloroacetic acid for protein precipitation.
-
Vortex and then centrifuge at high speed.
-
Collect the supernatant for injection.
b) LC-MS/MS Instrumental Parameters (adapted from[10])
-
LC Column: A polymer-based amino column.
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate, pH 7.5).
-
Flow Rate: 0.3 mL/min
-
Mass Spectrometer: Triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). This involves selecting the precursor ion (the protonated molecule [M+H]+ of this compound) and monitoring for a specific product ion after fragmentation. This transition is highly specific to the analyte.
Enzymatic Assay
This protocol is based on the principle of converting the N-acyl-glucosamine derivative to a product that can be measured spectrophotometrically.
a) Principle (adapted from D-Glucosamine Assay Kit[16])
-
Deacylation: The this compound must first be deacylated to glucosamine. This can be achieved through acid hydrolysis. For instance, incubating the sample in 2 M HCl in a boiling water bath.[16] The solution is then neutralized.
-
Enzymatic Conversion: The resulting glucosamine is then subjected to a series of enzymatic reactions. A common pathway involves:
-
Hexokinase (HK) phosphorylates glucosamine to glucosamine-6-phosphate.
-
Glucosamine-6-phosphate deaminase (GNPDA) converts it to fructose-6-phosphate (B1210287).
-
Phosphoglucose isomerase (PGI) converts fructose-6-phosphate to glucose-6-phosphate.
-
Glucose-6-phosphate dehydrogenase (G6P-DH) oxidizes glucose-6-phosphate, reducing NADP+ to NADPH.
-
-
Detection: The amount of NADPH produced is directly proportional to the initial amount of glucosamine and can be measured by the increase in absorbance at 340 nm.
b) Manual Assay Procedure (adapted from[16])
-
Wavelength: 340 nm
-
Cuvette: 1 cm light path
-
Temperature: 40°C
-
Procedure:
-
Pipette the deacylated and neutralized sample solution into a cuvette.
-
Add buffer, NADP+, ATP, and a suspension of HK, G6P-DH, and PGI enzymes.
-
Mix and read the initial absorbance (A1) after approximately 3 minutes.
-
Start the final reaction by adding the GNPDA enzyme suspension.
-
Mix and read the final absorbance (A2) at the end of the reaction (approx. 8-10 minutes).
-
The concentration is calculated based on the change in absorbance (A2 - A1), corrected for a blank reaction.
-
Visualizations
Caption: General workflow for HPLC analysis.
Caption: Workflow for GC-MS analysis including derivatization.
Caption: Signaling pathway for enzymatic detection.
References
- 1. japsonline.com [japsonline.com]
- 2. Determination of glucosamine and its derivatives released from photocrosslinked gelatin hydrogels using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. Determination of N-acetylglucosamine in cosmetic formulations and skin test samples by hydrophilic interaction liquid chromatography and UV detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Forensic Aspects of Designer LSD Analogs Identification by GC-MS (EI) and UV Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. GC-MS analysis of eight aminoindanes using three derivatization reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development and validation of a HPLC-ES-MS/MS method for the determination of glucosamine in human synovial fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Precolumn derivatization LC-MS/MS method for the determination and pharmacokinetic study of glucosamine in human plasma and urine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-Glucosamine Assay Kit for measurement of D-Glucosamine | Megazyme [megazyme.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 17. redalyc.org [redalyc.org]
- 18. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 19. researchgate.net [researchgate.net]
- 20. Determination of Glucosamine in Raw Materials and Dietary Supplements Containing Glucosamine Sulfate and/or Glucosamine Hydrochloride by High-Performance Liquid Chromatography with FMOC-Su Derivatization: Collaborative Study - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Valeryl-D-glucosamine in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Valeryl-D-glucosamine is a synthetic derivative of D-glucosamine, an amino sugar that is a fundamental building block for various macromolecules, including glycoproteins and glycosaminoglycans. As a member of the N-acyl-D-glucosamine family, this compound is an analogue of the well-studied N-Acetyl-D-glucosamine (GlcNAc). These molecules serve as precursors for the Hexosamine Biosynthetic Pathway (HBP), which culminates in the production of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc). UDP-GlcNAc is the donor substrate for a critical post-translational modification known as O-GlcNAcylation, where a single GlcNAc moiety is attached to serine or threonine residues of nuclear and cytoplasmic proteins.
O-GlcNAcylation is a dynamic and reversible process that plays a pivotal role in regulating a multitude of cellular processes, including signal transduction, transcription, and metabolism. Dysregulation of O-GlcNAcylation has been implicated in various diseases, such as cancer, diabetes, and neurodegenerative disorders. N-acyl-D-glucosamine derivatives, including this compound, are valuable tools for researchers to modulate cellular O-GlcNAc levels and investigate the downstream consequences on cellular function. The length of the N-acyl chain can influence the compound's cell permeability and metabolic processing, potentially leading to distinct biological effects compared to GlcNAc.
These application notes provide a comprehensive guide for the use of this compound in cell culture studies, with a focus on its potential to modulate cellular signaling pathways through the HBP and O-GlcNAcylation. The provided protocols are based on established methods for studying related N-acyl-D-glucosamine derivatives and should be adapted and optimized for your specific cell type and experimental questions.
Data Presentation
The following tables summarize representative quantitative data obtained from studies using N-acyl-D-glucosamine derivatives. It is important to note that the optimal concentrations and observed effects of this compound may differ and should be determined empirically.
Table 1: Representative Effects of N-Acyl-D-glucosamine Derivatives on Cell Viability
| Cell Line | Compound | Concentration | Incubation Time | Viability Assay | Observed Effect |
| Human Hepatoma (SMMC-7721) | D-glucosamine HCl | 10 - 1000 µg/mL | 120 hours | MTT | Concentration-dependent reduction in cell growth[1] |
| Human Hepatoma (SMMC-7721) | N-Acetyl-D-glucosamine | 10 - 1000 µg/mL | 120 hours | MTT | No significant inhibition of proliferation[1] |
| Human Breast Cancer (MCF-7) | N-Acetyl-D-glucosamine | 2 mM and 4 mM | 72 hours | Not Specified | Significant decrease in cell proliferation |
| Mouse Macrophage (RAW 264.7) | Deoxygenated NAG derivative (BNAG1) | 5 mM | Not Specified | WST-1 | Remarkable toxicity (32.6% inhibition) |
Table 2: Representative Effects of N-Acyl-D-glucosamine Derivatives on Signaling Pathways
| Cell Line | Compound | Concentration | Treatment Time | Pathway/Target | Observed Effect |
| Human Osteoarthritic Chondrocytes | Glucosamine sulfate | Dose-dependent | Not Specified | NF-κB activity | Significant inhibition |
| Human Astroglial Cells | Glucosamine | 8 mM | 5 hours | Akt phosphorylation | 96.8% increase[2] |
| Human Prostate Cancer (DU145) | D-glucosamine | Not Specified | Not Specified | p70S6K phosphorylation | Decrease |
| Human Microvascular Endothelial (HMEC-1) | Glucosamine | 5, 10, and 20 mM | 4, 6, and 24 hours | Global O-GlcNAcylation | Time- and dose-dependent increase |
Signaling Pathways and Experimental Workflows
The Hexosamine Biosynthetic Pathway (HBP) and O-GlcNAcylation
This compound is expected to enter the HBP, bypassing the initial rate-limiting steps, to be converted into UDP-N-Valeryl-D-glucosamine or first deacetylated and then converted to UDP-GlcNAc. This leads to an increase in the substrate pool for O-GlcNAc transferase (OGT), resulting in elevated global O-GlcNAcylation of proteins.
Crosstalk with PI3K/Akt and NF-κB Signaling Pathways
Increased O-GlcNAcylation has been shown to modulate key signaling pathways involved in cell survival, proliferation, and inflammation.
General Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of this compound in cell culture.
Experimental Protocols
Protocol 1: Assessment of Cell Viability using MTT Assay
This protocol is used to determine the effect of this compound on cell viability and proliferation.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 0.04 M HCl in isopropanol (B130326) or DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO₂ incubator.
-
Treatment: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO). Prepare serial dilutions of this compound in complete medium to achieve the desired final concentrations. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 0.1 mM to 10 mM).
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound).
-
Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).
-
MTT Addition: At the end of the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan (B1609692) precipitate is visible.
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Protocol 2: Western Blot Analysis of Global O-GlcNAcylation
This protocol allows for the detection of changes in the overall level of O-GlcNAcylated proteins in response to this compound treatment.
Materials:
-
Cells of interest
-
6-well cell culture plates
-
This compound
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors, and an O-GlcNAcase inhibitor (e.g., Thiamet G)
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody: Anti-O-GlcNAc antibody (e.g., RL2 or CTD110.6)
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for the desired time.
-
Protein Extraction: After treatment, wash the cells twice with ice-cold PBS. Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize the protein concentration for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-O-GlcNAc primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Loading Control: Strip the membrane and re-probe with a loading control antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities and normalize the O-GlcNAc signal to the loading control.
Protocol 3: Analysis of NF-κB and Akt Signaling Pathways
This protocol outlines the steps to investigate the effect of this compound on the activation of the NF-κB and PI3K/Akt signaling pathways by Western blot.
Materials:
-
Same as Protocol 2, with the following additional primary antibodies:
-
Anti-phospho-Akt (Ser473)
-
Anti-total Akt
-
Anti-phospho-p65 NF-κB (Ser536)
-
Anti-total p65 NF-κB
-
Procedure:
-
Follow steps 1-6 of Protocol 2 for cell culture, treatment, protein extraction, quantification, and SDS-PAGE/transfer.
-
Immunoblotting:
-
Block the membranes as described previously.
-
Incubate separate membranes with primary antibodies against the phosphorylated and total forms of Akt and p65 NF-κB overnight at 4°C.
-
Proceed with washing, secondary antibody incubation, and detection as described in Protocol 2.
-
-
Data Analysis: Quantify the band intensities for the phosphorylated proteins and normalize them to their respective total protein levels. This will reveal the effect of this compound on the activation status of these signaling pathways.
Conclusion
This compound holds promise as a valuable research tool for investigating the intricate roles of the Hexosamine Biosynthetic Pathway and O-GlcNAcylation in cellular physiology and disease. The provided application notes and protocols offer a solid foundation for researchers to begin exploring the effects of this compound in various cell culture models. Due to the limited specific data on this compound, it is crucial to perform careful dose-response and time-course experiments to determine the optimal conditions for each specific experimental system. By leveraging the knowledge gained from studies on related N-acyl-D-glucosamine derivatives, researchers can effectively design and execute experiments to uncover the unique biological activities of this compound.
References
Application of N-Valeryl-D-glucosamine in Metabolic Labeling
Application Note
Metabolic glycoengineering is a powerful technique for the study of glycosylation by introducing chemically modified monosaccharides into cellular metabolic pathways. This leads to their incorporation into glycoconjugates, enabling the investigation of glycan structure and function. N-Valeryl-D-glucosamine, an analog of the natural amino sugar N-acetyl-D-glucosamine (GlcNAc), serves as a valuable tool for metabolic labeling, particularly for the study of sialic acid biosynthesis and function.
When introduced to cells, this compound is processed by the sialic acid biosynthetic pathway. It is anticipated to be converted to N-valerylmannosamine, then to N-valeryl-sialic acid, and subsequently incorporated into glycoproteins and glycolipids. This modification introduces a "bump" in the form of the valeryl group, which can be used to study changes in cell surface interactions, receptor binding, and enzymatic activities. The longer acyl chain of the valeryl group compared to the natural acetyl group can modulate the biophysical properties of the cell surface.
This document provides detailed protocols for the metabolic labeling of cultured cells with this compound, the subsequent isolation of glycoproteins, and the analysis of modified sialic acids by mass spectrometry. While direct quantitative data for this compound is not extensively published, the provided protocols and data are based on studies of similar N-acyl-glucosamine analogs, such as N-propanoyl-D-glucosamine, and are expected to be highly applicable.
Metabolic Pathway and Experimental Workflow
The metabolic pathway involves the conversion of this compound into N-valeryl-sialic acid, which is then incorporated into nascent glycoproteins in the Golgi apparatus.
Caption: Metabolic conversion of this compound and its incorporation into glycoproteins.
The overall experimental workflow encompasses cell culture, metabolic labeling, glycoprotein isolation, sialic acid release, and mass spectrometry analysis.
Caption: Experimental workflow for metabolic labeling and analysis.
Quantitative Data
The following table presents hypothetical quantitative data for the incorporation of N-valeryl-sialic acid into cellular glycoproteins, based on expected outcomes from metabolic labeling experiments.
| Concentration of this compound (µM) | Incubation Time (hours) | N-valeryl-sialic acid (% of total sialic acid) |
| 10 | 24 | 5.2 ± 0.8 |
| 50 | 24 | 21.5 ± 2.1 |
| 100 | 24 | 38.7 ± 3.5 |
| 50 | 12 | 10.3 ± 1.5 |
| 50 | 48 | 35.1 ± 2.9 |
| 0 (Control) | 24 | Not Detected |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic labeling of a mammalian cell line (e.g., HeLa or HEK293) with this compound.
Materials:
-
This compound
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Cell culture plates
-
HeLa or HEK293 cells
Procedure:
-
Seed cells in culture plates at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in sterile water or PBS.
-
Remove the existing culture medium and replace it with fresh medium containing the desired concentration of this compound (e.g., 10, 50, 100 µM). Include a control plate with no added this compound.
-
Incubate the cells for the desired period (e.g., 24-48 hours).
-
After incubation, wash the cells twice with ice-cold PBS.
-
Proceed with cell lysis for glycoprotein isolation.
Protocol 2: Glycoprotein Isolation
This protocol outlines the isolation of total glycoproteins from cell lysates using a lectin affinity chromatography kit.
Materials:
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Glycoprotein isolation kit (e.g., Concanavalin A or Wheat Germ Agglutinin based)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Lyse the cells by adding ice-cold lysis buffer to the washed cell pellet.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
Isolate glycoproteins from the cleared lysate following the manufacturer's protocol for the chosen glycoprotein isolation kit. This typically involves binding the glycoproteins to the lectin resin, washing away unbound proteins, and eluting the bound glycoproteins.
-
Quantify the protein concentration of the eluted glycoprotein fraction.
Protocol 3: Acid Hydrolysis and Sample Preparation for Mass Spectrometry
This protocol describes the release of sialic acids from isolated glycoproteins by mild acid hydrolysis.
Materials:
-
2 M Acetic acid
-
Ammonia (B1221849) solution
-
C18 solid-phase extraction (SPE) cartridges
-
Lyophilizer or vacuum concentrator
Procedure:
-
To the isolated glycoprotein sample, add an equal volume of 2 M acetic acid.
-
Incubate the mixture at 80°C for 2 hours to hydrolyze the sialic acid linkages.
-
Cool the sample on ice and neutralize with ammonia solution.
-
Lyophilize the sample or dry it in a vacuum concentrator.
-
Reconstitute the dried sample in a suitable solvent for mass spectrometry analysis (e.g., 0.1% formic acid in water).
-
Clean up the sample using a C18 SPE cartridge to remove salts and other interfering substances.
-
The sample is now ready for LC-MS/MS analysis.
Protocol 4: LC-MS/MS Analysis of N-valeryl-sialic acid
This protocol provides a general framework for the detection and quantification of N-valeryl-sialic acid using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Instrumentation:
-
High-performance liquid chromatography (HPLC) system
-
Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF)
LC Conditions (Example):
-
Column: C18 reversed-phase column
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: A suitable gradient from 5% to 95% Mobile Phase B over 15-20 minutes.
-
Flow Rate: 0.3-0.5 mL/min
-
Column Temperature: 40°C
MS/MS Conditions (Example):
-
Ionization Mode: Electrospray ionization (ESI), positive or negative mode.
-
Multiple Reaction Monitoring (MRM):
-
Monitor the precursor ion corresponding to the mass of N-valeryl-sialic acid.
-
Monitor specific fragment ions of N-valeryl-sialic acid.
-
-
Data Analysis:
-
Identify the peak corresponding to N-valeryl-sialic acid based on its retention time and specific MRM transition.
-
Quantify the amount of N-valeryl-sialic acid by comparing its peak area to that of a known standard or by relative quantification against the natural N-acetyl-sialic acid.
-
Application Note: Structural Characterization of N-Valeryl-D-glucosamine using NMR and Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the structural analysis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with potential applications in pharmaceuticals and cosmetics. The protocols focus on the use of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the identity and purity of the compound. Expected quantitative data from these analyses are summarized, and key experimental workflows are visualized to facilitate understanding and implementation in a laboratory setting.
Introduction
This compound is a modified monosaccharide that belongs to the class of N-acyl-D-glucosamine derivatives. These compounds are of significant interest in drug development and glycobiology due to their diverse biological activities and roles as synthetic intermediates. The addition of a valeryl group to the amino position of D-glucosamine can alter its physicochemical properties, such as lipophilicity, which may influence its biological efficacy and pharmacokinetic profile. Accurate structural characterization is a critical step in the synthesis and evaluation of this compound. This application note outlines the use of 1H NMR, 13C NMR, and Electrospray Ionization Mass Spectrometry (ESI-MS) for the comprehensive analysis of this compound.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain detailed structural information, including the confirmation of the N-valeryl group attachment and the stereochemistry of the glucosamine (B1671600) ring.
Instrumentation: 400 MHz (or higher) NMR Spectrometer
Sample Preparation:
-
Weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.6 mL of a suitable deuterated solvent (e.g., Deuterium Oxide - D₂O, or Methanol-d₄). D₂O is often preferred for carbohydrate analysis.
-
Vortex the sample until fully dissolved.
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30 or similar).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1.0 - 2.0 seconds.
-
Acquisition Time: ~3-4 seconds.
-
Spectral Width: 0-12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30 or similar).
-
Number of Scans: 1024-4096 (or more, as ¹³C has low natural abundance).
-
Relaxation Delay: 2.0 seconds.
-
Acquisition Time: ~1-2 seconds.
-
Spectral Width: 0-200 ppm.
-
Temperature: 298 K.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Objective: To determine the molecular weight of this compound and to study its fragmentation pattern for structural confirmation.
Instrumentation: Quadrupole Time-of-Flight (Q-TOF) or a similar high-resolution mass spectrometer equipped with an ESI source.
Sample Preparation:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol (B129727) or water/acetonitrile mixture).
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Add a small amount of formic acid (0.1%) to the final solution to promote protonation ([M+H]⁺).
Mass Spectrometry Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Cone Voltage: 20 - 40 V.
-
Source Temperature: 100 - 120 °C.
-
Desolvation Temperature: 250 - 350 °C.
-
Mass Range: m/z 50 - 500.
-
Collision Energy (for MS/MS): 10-30 eV (for fragmentation analysis).
Data Presentation
The expected quantitative data for this compound is summarized in the tables below. Note that exact chemical shifts in NMR can vary slightly depending on the solvent and concentration.
Expected NMR Spectral Data
| Assignment | ¹H Chemical Shift (δ, ppm) in D₂O (Predicted) | ¹³C Chemical Shift (δ, ppm) in D₂O (Predicted) |
| Glucosamine Moiety | ||
| H-1 (anomeric) | α: ~5.1-5.2 (d), β: ~4.6-4.7 (d) | C-1 (anomeric) |
| H-2 | ~3.8-4.0 (m) | C-2 |
| H-3 | ~3.6-3.8 (m) | C-3 |
| H-4 | ~3.4-3.6 (m) | C-4 |
| H-5 | ~3.5-3.7 (m) | C-5 |
| H-6a, H-6b | ~3.7-3.9 (m) | C-6 |
| N-Valeryl Moiety | ||
| -NH-CO - | - | ~175-178 |
| -CO-CH₂ - | ~2.2-2.4 (t) | ~36-38 |
| -CH₂-CH₂ -CH₂- | ~1.5-1.7 (m) | ~28-30 |
| -CH₂-CH₂ -CH₃ | ~1.2-1.4 (m) | ~22-24 |
| -CH₃ | ~0.8-1.0 (t) | ~13-15 |
Expected Mass Spectrometry Data
| Ion | Formula | Calculated m/z | Observed m/z |
| [M+H]⁺ | C₁₁H₂₂NO₆⁺ | 264.1442 | ~264.14 |
| [M+Na]⁺ | C₁₁H₂₁NO₆Na⁺ | 286.1261 | ~286.13 |
| Key Fragments (MS/MS of [M+H]⁺) | |||
| [M+H - H₂O]⁺ | C₁₁H₂₀NO₅⁺ | 246.1336 | ~246.13 |
| [Glucosamine+H]⁺ | C₆H₁₄NO₅⁺ | 180.0866 | ~180.09 |
| [Valeryl cation]⁺ | C₅H₉O⁺ | 85.0648 | ~85.06 |
Visualizations
The following diagrams illustrate the experimental workflow and the chemical structure with key analytical correlations.
N-Valeryl-D-glucosamine: A Novel Probe for Elucidating Protein Glycosylation
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Protein glycosylation, the enzymatic addition of carbohydrates (glycans) to proteins, is a critical post-translational modification that profoundly influences protein folding, stability, trafficking, and function. The study of glycosylation is paramount in understanding numerous biological processes and in the development of therapeutics for a wide range of diseases, including cancer, neurodegenerative disorders, and metabolic diseases. N-Valeryl-D-glucosamine, a synthetic derivative of the naturally occurring amino sugar D-glucosamine, presents itself as a valuable biochemical tool for investigating the intricate world of protein glycosylation. Its unique N-acyl chain may offer distinct properties for metabolic labeling and analysis of glycoproteins.
These application notes provide a comprehensive overview of the potential use of this compound in studying protein glycosylation, complete with detailed, albeit theoretical, experimental protocols and data presentation formats. Due to the limited specific literature on this compound for this application, the following protocols are based on established methods for similar N-acyl-D-glucosamine analogs and are intended as a starting point for experimental design and optimization.
Principle of Application: Metabolic Labeling
Metabolic labeling is a powerful technique to study the biosynthesis and dynamics of macromolecules in living cells. For protein glycosylation, cells are incubated with a synthetic sugar analog that can be taken up by the cell and incorporated into glycan structures by the cellular glycosylation machinery. This compound is hypothesized to enter the hexosamine biosynthesis pathway (HBP), where it is ultimately converted to a UDP-sugar donor and utilized by glycosyltransferases to modify proteins. The presence of the valeryl group can then serve as a unique tag for the detection, enrichment, and analysis of newly synthesized glycoproteins.
Data Presentation
Effective data presentation is crucial for the interpretation and comparison of experimental results. The following tables provide a structured format for summarizing quantitative data obtained from experiments utilizing this compound.
Table 1: Optimization of this compound Concentration for Metabolic Labeling
| Concentration (µM) | Cell Viability (%) | Total Protein Glycosylation (Relative Intensity) | Specific Glycoprotein (B1211001) of Interest Signal (Relative Intensity) |
| 0 (Control) | 100 | 1.0 | 1.0 |
| 10 | |||
| 25 | |||
| 50 | |||
| 100 | |||
| 200 |
Table 2: Time-Course of this compound Incorporation
| Incubation Time (hours) | Total Protein Glycosylation (Relative Intensity) | Specific Glycoprotein of Interest Signal (Relative Intensity) | Subcellular Localization of Labeled Glycoproteins |
| 0 | 1.0 | 1.0 | N/A |
| 6 | |||
| 12 | |||
| 24 | |||
| 48 |
Table 3: Comparative Analysis of Glycosylation Probes
| Probe | Optimal Concentration (µM) | Labeling Efficiency (Relative) | Effect on O-GlcNAcylation | Effect on N-linked Glycosylation |
| This compound | ||||
| N-Acetyl-D-glucosamine | ||||
| N-Azidoacetylglucosamine (GlcNAz) |
Experimental Protocols
The following are detailed protocols for key experiments involving this compound. These should be adapted and optimized for specific cell types and experimental goals.
Protocol 1: Metabolic Labeling of Cultured Cells
Objective: To incorporate this compound into cellular glycoproteins.
Materials:
-
Cell line of interest (e.g., HeLa, HEK293T)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in sterile water or DMSO)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
Procedure:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to 70-80% confluency.
-
Prepare fresh culture medium containing the desired final concentration of this compound (e.g., 50 µM, to be optimized). Include a vehicle-only control.
-
Aspirate the old medium and wash the cells once with sterile PBS.
-
Add the medium containing this compound or vehicle to the cells.
-
Incubate the cells for the desired period (e.g., 24-48 hours) under standard culture conditions (37°C, 5% CO2).
-
After incubation, aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding an appropriate volume of ice-cold lysis buffer.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein extract) to a new tube.
-
Determine the protein concentration using a BCA assay.
-
The protein lysate is now ready for downstream analysis (e.g., Western blotting, mass spectrometry).
Protocol 2: Detection of Labeled Glycoproteins by Western Blotting
Objective: To visualize glycoproteins that have incorporated this compound.
Materials:
-
Protein lysate from metabolically labeled cells (Protocol 1)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific for the valeryl group (if available) or an antibody against a specific glycoprotein of interest.
-
Horseradish peroxidase (HRP)-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Prepare protein samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel and run until adequate separation is achieved.
-
Transfer the proteins to a membrane using a standard wet or semi-dry transfer protocol.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Image the blot using a chemiluminescence detection system.
Protocol 3: Enrichment of Labeled Glycoproteins for Mass Spectrometry
Objective: To isolate glycoproteins containing this compound for identification and quantification by mass spectrometry.
Materials:
-
Protein lysate from metabolically labeled cells (Protocol 1)
-
Affinity resin with a lectin or antibody that recognizes the valeryl-modified glycan (requires specific reagents).
-
Wash buffer
-
Elution buffer
-
Reagents for in-solution or on-bead tryptic digestion
-
Mass spectrometer
Procedure:
-
Incubate the protein lysate with the affinity resin overnight at 4°C with gentle rotation.
-
Wash the resin extensively with wash buffer to remove non-specifically bound proteins.
-
Elute the bound glycoproteins using the appropriate elution buffer.
-
Alternatively, perform on-bead digestion of the enriched glycoproteins.
-
Prepare the resulting peptides for mass spectrometry analysis (e.g., desalting with C18 tips).
-
Analyze the peptide mixture by LC-MS/MS to identify the labeled glycoproteins and map the glycosylation sites.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the application of this compound in glycosylation research.
Caption: The Hexosamine Biosynthesis Pathway and proposed entry of this compound.
Caption: A general experimental workflow for studying protein glycosylation using this compound.
Conclusion and Future Directions
This compound holds promise as a novel chemical tool for the investigation of protein glycosylation. The protocols and data presentation formats provided herein offer a foundational framework for researchers to begin exploring its utility. Key areas for future investigation include:
-
Optimization and Validation: Thoroughly optimizing labeling conditions for various cell types and validating the incorporation of this compound into specific glycan structures.
-
Comparative Studies: Directly comparing the labeling efficiency and specificity of this compound with other established metabolic reporters.
-
Mechanism of Action: Elucidating the precise metabolic pathways involved in the cellular uptake and processing of this compound.
-
Applications in Disease Models: Utilizing this probe to study alterations in protein glycosylation in various disease models to identify potential biomarkers and therapeutic targets.
The exploration of this compound and similar analogs will undoubtedly contribute to a deeper understanding of the complex role of protein glycosylation in health and disease, ultimately aiding in the development of novel diagnostic and therapeutic strategies.
Application Notes: N-Valeryl-D-glucosamine in Enzyme Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Valeryl-D-glucosamine is a derivative of D-glucosamine, an amino sugar that serves as a fundamental building block for glycosylated proteins and lipids.[1][2] While glucosamine (B1671600) and its derivatives are widely studied for their potential therapeutic effects, particularly in the context of osteoarthritis and inflammation, specific data on the enzymatic targets of this compound are limited in publicly available literature.[3][4] This document provides a representative protocol for evaluating the inhibitory activity of this compound against a plausible target enzyme class, the Matrix Metalloproteinases (MMPs), which are implicated in the degradation of extracellular matrix components, a key process in inflammatory diseases and osteoarthritis.
These application notes serve as a template for researchers to design and conduct enzyme inhibition assays to characterize the activity of this compound and similar compounds. The methodologies described herein are based on established principles of enzyme kinetics and can be adapted to other enzyme systems.
Hypothesized Signaling Pathway
The following diagram illustrates a simplified signaling pathway leading to the activation of a Matrix Metalloproteinase (MMP) and the subsequent degradation of the extracellular matrix (ECM). In this hypothetical model, this compound is proposed to inhibit MMP activity, thereby preventing ECM degradation.
Caption: Hypothetical signaling pathway for MMP activation and inhibition.
Experimental Protocols
Principle of the Assay
This protocol describes a colorimetric assay to determine the inhibitory effect of this compound on a representative Matrix Metalloproteinase (MMP). The assay utilizes a specific chromogenic substrate that is cleaved by the active MMP, resulting in the release of a colored product. The rate of color development is proportional to the enzyme activity. The presence of an inhibitor, such as this compound, will decrease the rate of substrate cleavage, leading to a reduction in the colorimetric signal. The half-maximal inhibitory concentration (IC50) can be determined by measuring the enzyme activity at various concentrations of the inhibitor.
Materials and Reagents
-
This compound (MW: 263.29 g/mol )
-
Recombinant human MMP (e.g., MMP-9)
-
MMP chromogenic substrate (e.g., Ac-PLG-[2-mercapto-4-methyl-pentanoyl]-LG-OC2H5)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 150 mM NaCl, 10 mM CaCl2, and 0.05% Brij-35)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at the appropriate wavelength for the chosen substrate (e.g., 412 nm)
-
Standard laboratory equipment (pipettes, tubes, etc.)
Preparation of Solutions
-
This compound Stock Solution (10 mM): Dissolve 2.63 mg of this compound in 1 mL of DMSO. Store at -20°C.
-
MMP Enzyme Stock Solution (1 µM): Reconstitute the lyophilized enzyme in the assay buffer to a final concentration of 1 µM. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles.
-
MMP Substrate Stock Solution (10 mM): Dissolve the chromogenic substrate in DMSO to a final concentration of 10 mM. Store at -20°C, protected from light.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of this compound in assay buffer. The final concentration of DMSO in the assay should be kept constant and low (e.g., ≤1%). Prepare working solutions of the MMP enzyme and substrate by diluting the stock solutions in the assay buffer to the desired final concentrations.
Enzyme Inhibition Assay Procedure
The following diagram outlines the experimental workflow for the MMP inhibition assay.
Caption: Experimental workflow for the MMP inhibition assay.
Step-by-Step Protocol:
-
Plate Layout: Design the 96-well plate layout to include wells for blanks (assay buffer only), positive controls (enzyme and substrate, no inhibitor), and test wells with varying concentrations of this compound.
-
Inhibitor Addition: Add 10 µL of the serially diluted this compound solutions or vehicle (assay buffer with the same concentration of DMSO as the inhibitor solutions) to the appropriate wells.
-
Enzyme Addition: Add 80 µL of the working MMP enzyme solution to all wells except the blanks. Add 90 µL of assay buffer to the blank wells.
-
Pre-incubation: Mix the contents of the wells by gentle tapping and pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Reaction Initiation: Add 10 µL of the working MMP substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Measurement: Immediately place the plate in a microplate reader pre-heated to 37°C. Measure the absorbance at the appropriate wavelength (e.g., 412 nm) every minute for 30-60 minutes (kinetic assay) or after a fixed incubation time (endpoint assay).
Data Presentation
The results of the enzyme inhibition assay can be summarized in a table as shown below. The percentage of inhibition is calculated using the following formula:
% Inhibition = [1 - (Absorbance of test well - Absorbance of blank) / (Absorbance of positive control - Absorbance of blank)] x 100%
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, can be determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
| This compound (µM) | Average Absorbance (ΔAbs/min) | % Enzyme Activity | % Inhibition |
| 0 (Control) | 0.150 | 100 | 0 |
| 1 | 0.135 | 90 | 10 |
| 10 | 0.105 | 70 | 30 |
| 50 | 0.075 | 50 | 50 |
| 100 | 0.045 | 30 | 70 |
| 500 | 0.015 | 10 | 90 |
| IC50 (µM) | 50 |
Note: The data presented in this table is for illustrative purposes only and does not represent actual experimental results for this compound.
Conclusion
This document provides a comprehensive, albeit representative, guide for utilizing this compound in enzyme inhibition assays, with a focus on a hypothetical MMP target. The detailed protocol and data analysis framework can be adapted by researchers to investigate the inhibitory potential of this and other related compounds on various enzymes. Such studies are crucial for elucidating the mechanisms of action of novel therapeutic agents and for advancing drug discovery efforts in areas such as inflammation and degenerative diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. prod-docs.megazyme.com [prod-docs.megazyme.com]
- 3. Inhibitory actions of glucosamine, a therapeutic agent for osteoarthritis, on the functions of neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Valeryl-D-glucosamine in the Development of Glycosylated Drugs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of N-Valeryl-D-glucosamine in the development of glycosylated drugs. This document includes key data on related compounds, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.
Introduction to this compound in Drug Development
This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. The addition of the valeryl group enhances its lipophilicity, which can improve its solubility, stability, and ability to be used in various drug delivery systems.[1] Glycosylation, the attachment of sugar moieties to drugs, is a strategy employed to enhance the pharmacokinetic and pharmacodynamic properties of therapeutic agents. This compound serves as a valuable building block in this process, with potential applications in anti-inflammatory and anti-cancer therapies.[1]
Quantitative Data
While specific quantitative data for this compound is limited in publicly available literature, data from closely related compounds like glucosamine (B1671600) and other N-acylated derivatives provide valuable insights into its potential properties.
Table 1: Pharmacokinetic Parameters of Glucosamine and its Analogs
| Parameter | Glucosamine (Rat)[2] | N-Butyryl glucosamine (Rat)[3] | Glucosamine Sulfate (B86663) (Human)[4] |
| Administration Route | Intravenous (IV), Oral, Intraperitoneal (IP) | Intravenous (IV), Intraperitoneal (IP), Oral | Oral |
| Dose | 350 mg/kg | 223 mg/kg | 750, 1500, 3000 mg |
| Terminal Half-life (t½) | 1.09 ± 0.98 h (IV) | 0.29 ± 0.06 h (IV) | ~15 h |
| Volume of Distribution (Vd) | 2.1 ± 1.1 L/kg (IV) | 2.1 ± 0.26 L/kg (IV) | - |
| Total Body Clearance (CL) | 2.61 ± 0.81 L/kg/h (IV) | 5.23 ± 1.44 L/h/kg (IV) | - |
| Peak Plasma Concentration (Cmax) | Occurred at ~30 min (Oral) | - | ~10 µM (at 1500 mg) |
| Bioavailability (F) | 19% (Oral), 100% (IP) | <17% (Oral), 100% (IP) | - |
Table 2: In Vitro Efficacy of a Glucosamine Derivative (NK-4) on Inflammatory Markers
| Cell Line | Treatment | Effect |
| BV2 microglia, RAW264.7 macrophage | LPS + NK-4 | Significant reduction in nitric oxide (NO) production[5] |
| RAW264.7 macrophage | LPS + NK-4 | Time- and concentration-dependent inhibition of iNOS, COX-2, IL-6, TNF-α, and IL-1β upregulation[5] |
Table 3: Cytotoxicity of N-acetyl-D-glucosamine (D-GlcNAc) in Cancer Cell Lines
| Cell Line | Concentration of D-GlcNAc | Effect on Cell Proliferation |
| MCF-7 | 2 mM and 4 mM | Significant decrease[6] |
| 4T1 | 2 mM and 4 mM | Significant decrease[6] |
Experimental Protocols
Synthesis of this compound
This protocol is a general method adapted from procedures for the synthesis of N-acylated glucosamine derivatives.
Materials:
-
D-glucosamine hydrochloride
-
Valeric anhydride (B1165640)
-
Sodium methoxide (B1231860)
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and heating mantle
Procedure:
-
Dissolve D-glucosamine hydrochloride in methanol.
-
Add a stoichiometric equivalent of sodium methoxide to the solution to neutralize the hydrochloride and precipitate sodium chloride.
-
Filter the solution to remove the sodium chloride precipitate.
-
To the filtrate, add a 1.5 to 2-fold molar excess of valeric anhydride dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the product can be precipitated by adding diethyl ether.
-
Collect the precipitate by filtration, wash with cold methanol and then ether.
-
Dry the product under vacuum.
-
Recrystallization from a minimal amount of hot water by the addition of ethanol (B145695) can be performed for further purification.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is a standard method to assess the effect of this compound on cell viability.
Materials:
-
Target cell line (e.g., cancer cell line or normal cell line)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or sterile PBS) and prepare serial dilutions in culture medium.
-
Remove the old medium from the wells and add 100 µL of the different concentrations of this compound to the wells. Include a vehicle control (medium with the solvent).
-
Incubate the plate for 24, 48, or 72 hours.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
Quantification of this compound in Biological Samples (HPLC)
This is a general protocol that can be adapted for the quantification of this compound.
Materials:
-
Biological sample (e.g., plasma, urine)
-
Acetonitrile
-
Internal standard (e.g., a structurally similar compound not present in the sample)
-
Derivatizing agent (e.g., 9-fluorenylmethyl chloroformate for fluorescence detection)[7]
-
HPLC system with a suitable detector (e.g., UV or fluorescence)
-
Reversed-phase C18 column
Procedure:
-
Sample Preparation:
-
To a known volume of the biological sample, add the internal standard.
-
Precipitate proteins by adding a sufficient volume of acetonitrile.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Collect the supernatant.
-
-
Derivatization (if necessary for detection):
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable buffer and add the derivatizing agent.
-
Incubate the mixture to allow the reaction to complete.
-
Quench the reaction if necessary.
-
-
HPLC Analysis:
-
Inject a known volume of the prepared sample into the HPLC system.
-
Separate the analyte from other components using a suitable mobile phase gradient on a C18 column.
-
Detect the analyte using the appropriate detector.
-
Quantify the concentration of this compound by comparing its peak area to that of the internal standard and a standard curve.
-
Signaling Pathways and Experimental Workflows
Proposed Anti-Inflammatory Signaling Pathway of N-Acyl-Glucosamine Derivatives
N-acylated glucosamine derivatives have been shown to exert anti-inflammatory effects by modulating key signaling pathways such as NF-κB and MAPK. Glucosamine itself has been reported to inhibit the p38 MAPK pathway and the activation of NF-κB.[8][9] A novel glucosamine derivative, NK-4, was found to inhibit NF-κB activation by suppressing the binding of p50 and c-Rel to the NF-κB binding site on the iNOS promoter.[5]
Caption: Proposed anti-inflammatory mechanism of this compound.
Workflow for Developing Glycosylated Drugs using this compound
The development of a glycosylated drug involves several key stages, from initial synthesis to preclinical evaluation.
Caption: Workflow for glycosylated drug development.
Targeted Drug Delivery to Cancer Cells
N-acylated glucosamine derivatives can be used to target cancer cells that overexpress glucose transporters (GLUTs).[10] This is a promising strategy for delivering cytotoxic agents specifically to tumor sites, thereby reducing off-target toxicity.
Caption: Targeted drug delivery via GLUT transporters.
References
- 1. chemimpex.com [chemimpex.com]
- 2. researchgate.net [researchgate.net]
- 3. Single dose pharmacokinetics and bioavailability of butyryl glucosamine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Glucosamine oral bioavailability and plasma pharmacokinetics after increasing doses of crystalline glucosamine sulfate in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A novel glucosamine derivative exerts anti-inflammatory actions via inhibition of nuclear factor-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting Breast Cancer with N-Acetyl-D-Glucosamine: Integrating Machine Learning and Cellular Assays for Promising Results - Baysal - Anti-Cancer Agents in Medicinal Chemistry [journals.eco-vector.com]
- 7. Improved sensitive high performance liquid chromatography assay for glucosamine in human and rat biological samples with fluorescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Chondroprotective effects of glucosamine involving the p38 MAPK and Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucosamine inhibits LPS-induced COX-2 and iNOS expression in mouse macrophage cells (RAW 264.7) by inhibition of p38-MAP kinase and transcription factor NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Biodegradable polyester-based hyperbranched nanocarrier-modified with N-acetyl glucosamine for efficient drug delivery to cancer cells through GLUTs - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Low yield in N-Valeryl-D-glucosamine synthesis troubleshooting
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering low yields in the synthesis of N-Valeryl-D-glucosamine.
Troubleshooting Guide & FAQs
This section addresses common issues that can lead to a lower-than-expected yield of this compound.
Question 1: My final yield of this compound is significantly lower than expected. What are the most common causes?
Answer: Low yields in the N-acylation of D-glucosamine can stem from several factors throughout the experimental process. The most common culprits include:
-
Suboptimal Reaction Conditions: Incorrect temperature, pH, or reaction time can lead to incomplete reactions or the formation of side products.
-
Quality of Starting Materials: The purity of D-glucosamine and the valerylating agent is crucial. The presence of impurities or moisture can interfere with the reaction.
-
Side Reactions: The hydroxyl groups of D-glucosamine can also be acylated (O-acylation), leading to the formation of undesired byproducts and reducing the yield of the desired N-acylated product.[1]
-
Product Degradation: this compound, like many carbohydrate derivatives, can be sensitive to harsh purification conditions.
-
Inefficient Purification: Significant product loss can occur during crystallization, chromatography, or other purification steps.
Question 2: How can I minimize the formation of O-acylated byproducts?
Answer: Minimizing O-acylation is critical for maximizing the yield of this compound. Here are some strategies:
-
Control the Reaction Temperature: It is often beneficial to run the acylation at a low temperature, for example, below 20°C, to favor N-acylation over O-acylation.[2]
-
Stoichiometry of the Acylating Agent: Using a slight excess (around 1.1 to 1.2 moles per mole of glucosamine) of the valerylating agent is recommended. A large excess can promote O-acylation.[2]
-
pH Control: Maintaining a slightly basic pH during the reaction can enhance the nucleophilicity of the amino group, promoting N-acylation.
Question 3: What is the optimal solvent and temperature for the reaction?
Answer: The choice of solvent and temperature are critical parameters.
-
Solvent: Methanol (B129727) is a commonly used solvent for the N-acylation of D-glucosamine.[3] It provides good solubility for the glucosamine (B1671600) free base. Anhydrous conditions are preferred as water can reduce the yield.[2]
-
Temperature: The reaction is typically carried out at or below room temperature. Maintaining the temperature below 20°C is often recommended to ensure selectivity for N-acylation.[2]
Question 4: My starting material is D-glucosamine hydrochloride. Do I need to convert it to the free base first?
Answer: Yes, it is highly recommended to convert D-glucosamine hydrochloride to the free base before the acylation reaction. The presence of the hydrochloride salt can interfere with the reaction. A common method is to treat a suspension of D-glucosamine hydrochloride in methanol with an equivalent amount of a base like sodium methoxide (B1231860). The resulting sodium chloride can be removed by filtration.[3]
Question 5: I'm having trouble purifying the final product. What are the recommended methods?
Answer: Purifying this compound can be challenging. Here are some common and effective methods:
-
Crystallization: This is a widely used method for purifying N-acylated glucosamine derivatives. A common solvent system for recrystallization is a mixture of water, ethanol, and ether.[3]
-
Ion-Exchange Chromatography: This technique can be used to remove charged impurities.[4]
-
Spray Drying: For larger scale production, spray drying can be an efficient method to obtain a solid product after initial purification.[4]
Quantitative Data Summary
The following table summarizes reported yields for the analogous synthesis of N-Acetyl-D-glucosamine, which can serve as a benchmark for what might be achievable for this compound under optimized conditions.
| Starting Material | Acylating Agent | Solvent | Base | Reported Yield | Reference |
| D-glucosamine hydrochloride | Acetic anhydride (B1165640) | Methanol | Sodium methoxide | Quantitative | [3] |
| D-glucosamine | Acetic anhydride | Pyridine | Tributylamine | >70% | [1] |
| D-glucosamine hydrochloride | Acetic anhydride | 10% Methanol | Dowex 1 (carbonate form) | 43% (overall) | [1] |
| Halide-free glucosamine base | Acetic anhydride | C1-C4 alcohol | - | >98% purity | [2] |
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline based on established methods for the N-acylation of D-glucosamine.[2][3]
Materials:
-
D-glucosamine hydrochloride
-
Anhydrous methanol
-
Sodium metal
-
Valeric anhydride or Valeryl chloride
-
Diethyl ether
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Preparation of Sodium Methoxide Solution: In a fume hood, carefully dissolve a stoichiometric equivalent of sodium metal in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Formation of D-glucosamine Free Base: Suspend D-glucosamine hydrochloride in anhydrous methanol. To this suspension, add the freshly prepared sodium methoxide solution dropwise with stirring. A precipitate of sodium chloride will form.
-
Isolation of D-glucosamine Free Base: Filter the mixture to remove the sodium chloride precipitate. Wash the precipitate with a small amount of cold, anhydrous methanol. The filtrate contains the D-glucosamine free base.
-
N-acylation: Cool the filtrate containing the D-glucosamine free base in an ice bath to below 20°C. Slowly add 1.1-1.2 molar equivalents of valeric anhydride or valeryl chloride to the stirred solution.
-
Reaction Monitoring: Allow the reaction to proceed at low temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Product Isolation and Purification:
-
Once the reaction is complete, the product may precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
The crude product can be collected by filtration.
-
Further purification can be achieved by recrystallization from a suitable solvent system, such as water-ethanol-ether.[3]
-
Visualizations
This compound Synthesis Pathway
Caption: Reaction scheme for the synthesis of this compound.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
References
Optimizing N-Valeryl-D-glucosamine stability in experimental buffers
Welcome to the technical support center for N-Valeryl-D-glucosamine. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the stability of this compound in experimental buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors affecting the stability of this compound in aqueous buffer solutions?
A1: The stability of this compound is primarily influenced by pH, temperature, and the presence of enzymatic activity. Like other N-acyl-D-glucosamine derivatives, it can undergo hydrolysis at both the N-acyl linkage and the glycosidic bond. Extreme pH values (both acidic and alkaline) and elevated temperatures can accelerate the rate of degradation.
Q2: What is the likely degradation pathway for this compound?
A2: The expected primary degradation pathway for this compound is hydrolysis, which can occur at two main sites:
-
Amide Bond Hydrolysis: Cleavage of the N-valeryl group to yield D-glucosamine and valeric acid. This is more likely to occur under acidic conditions.
-
Glycosidic Bond Hydrolysis: Cleavage of the glycosidic bond, leading to the separation of the pyranose ring. This can be catalyzed by acids or specific enzymes (glycosidases).
It is important to note that the stability of the N-acyl linkage can be influenced by the length of the acyl chain.
Q3: What are the optimal storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a buffer with a pH close to neutral (pH 6.0-7.5). It is recommended to store these solutions at low temperatures, ideally frozen at -20°C or -80°C, to minimize degradation. Avoid repeated freeze-thaw cycles by aliquoting the stock solution after preparation.
Q4: Which buffers are recommended for experiments involving this compound?
A4: The choice of buffer depends on the specific experimental requirements. Phosphate-buffered saline (PBS) and Tris-buffered saline (TBS) at physiological pH (around 7.4) are commonly used and generally compatible. For applications requiring a different pH, acetate (B1210297) buffers (pH 3.6-5.6) or citrate (B86180) buffers (pH 2.5-6.5) can be used, but it is crucial to assess the stability of this compound under these specific conditions.
Q5: How can I detect and quantify the degradation of this compound in my samples?
A5: Degradation can be monitored by various analytical techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a common method for quantifying the remaining intact this compound and its degradation products. Mass spectrometry (MS) can be coupled with LC (LC-MS) to identify the specific degradation products formed.
Troubleshooting Guides
Issue 1: Unexpectedly low activity or concentration of this compound in the experiment.
| Possible Cause | Suggested Solution |
| Degradation due to improper buffer pH. | Verify the pH of your experimental buffer. If the pH is acidic or alkaline, consider performing a stability study to determine the degradation rate under your specific conditions. For long-term experiments, adjust the buffer to a pH between 6.0 and 7.5 if possible. |
| Thermal degradation. | Minimize the exposure of this compound solutions to high temperatures. Prepare solutions fresh and store them on ice during the experiment if permissible. For long-term storage, freeze aliquots at -20°C or below. |
| Enzymatic degradation from sample components. | If working with biological samples (e.g., cell lysates, plasma), consider the presence of endogenous glycosidases or amidases. Heat-inactivating the sample (if compatible with your experiment) or using appropriate enzyme inhibitors can mitigate this issue. |
| Incorrect initial concentration. | Re-verify the calculations and weighing of the compound when preparing the stock solution. Use a validated analytical method (e.g., HPLC) to confirm the concentration of your stock solution. |
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC).
| Possible Cause | Suggested Solution |
| Hydrolysis of the N-valeryl group. | This would result in the formation of D-glucosamine. Compare the retention time of the unknown peak with a D-glucosamine standard. LC-MS analysis can confirm the mass of the degradation product. |
| Hydrolysis of the glycosidic bond. | This would lead to the formation of open-ring structures or other sugar fragments. These may be more challenging to identify without specific standards. LC-MS/MS can help in structural elucidation. |
| Buffer component interference. | Run a blank sample containing only the buffer to ensure that the unknown peaks are not artifacts from the buffer itself. |
| Contamination. | Ensure proper handling and sterile techniques to avoid microbial contamination, which can lead to enzymatic degradation. |
Data on Expected Stability (Qualitative)
Since specific quantitative stability data for this compound is limited in the literature, the following table provides a qualitative summary of expected stability trends based on the known behavior of N-acetyl-D-glucosamine and general chemical principles.
| Condition | Expected Stability | Primary Degradation Pathway |
| Acidic pH (pH < 4) | Low | Amide and Glycosidic Bond Hydrolysis |
| Neutral pH (pH 6-8) | High | Minimal Hydrolysis |
| Alkaline pH (pH > 9) | Moderate to Low | Glycosidic Bond Hydrolysis, Potential for other base-catalyzed reactions |
| Low Temperature (≤ 4°C) | High | Slowed Hydrolysis Rates |
| Elevated Temperature (> 37°C) | Low | Accelerated Hydrolysis Rates |
| Presence of Glycosidases | Low | Enzymatic Glycosidic Bond Hydrolysis |
| Presence of Amidases | Low | Enzymatic Amide Bond Hydrolysis |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol is designed to intentionally degrade the compound to identify potential degradation products and develop a stability-indicating analytical method.
1. Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (B78521) (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Phosphate (B84403) Buffer (pH 7.4), 0.1 M
-
High-purity water
-
HPLC system with UV detector
-
LC-MS system for peak identification
2. Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or methanol).
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Incubate 1 mL of the stock solution in a neutral buffer (e.g., phosphate buffer pH 7.4) at 60°C for 24 and 48 hours.
-
Control: Keep 1 mL of the stock solution in a neutral buffer at 4°C.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration with the mobile phase.
-
Analyze the samples by a validated HPLC-UV method.
-
Analyze samples with significant degradation by LC-MS to identify the mass of the degradation products.
-
Protocol 2: Quantitative Analysis of this compound by HPLC-UV
1. HPLC System and Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and a suitable aqueous buffer (e.g., 0.1% formic acid in water). The exact ratio should be optimized for good peak shape and resolution.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: Low UV, typically around 195-210 nm, as the molecule lacks a strong chromophore.
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
2. Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound in the mobile phase at concentrations ranging from, for example, 10 to 200 µg/mL.
-
Sample Preparation: Dilute the experimental samples to fall within the concentration range of the standard curve.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the standards against their concentration. Determine the concentration of this compound in the samples from the calibration curve.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: Experimental workflow for assessing stability.
Common issues with N-Valeryl-D-glucosamine in cell-based assays
Technical Support Center: N-Valeryl-D-glucosamine
Welcome to the technical support center for this compound. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using this compound in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
A1: this compound is a synthetic derivative of the naturally occurring amino sugar D-glucosamine.[1] Like its parent molecule, it is expected to enter the Hexosamine Biosynthesis Pathway (HBP). The HBP produces UDP-N-acetylglucosamine (UDP-GlcNAc), a critical substrate for a post-translational modification called O-GlcNAcylation.[2][3] This process, where a single N-acetylglucosamine sugar is added to serine or threonine residues of nuclear and cytoplasmic proteins, is a dynamic regulatory mechanism similar to phosphorylation.[4][5] By influencing the HBP, this compound can modulate the O-GlcNAcylation of thousands of proteins, thereby affecting numerous cellular processes including signal transduction, transcription, and nutrient sensing.[5][6]
Q2: How should I prepare a stock solution of this compound?
Q3: What are the expected effects of treating cells with this compound?
A3: By feeding into the Hexosamine Biosynthesis Pathway, this compound is expected to increase the intracellular pool of UDP-GlcNAc, leading to hyper-O-GlcNAcylation of proteins. This can have widespread and cell-type-specific effects. O-GlcNAcylation is involved in transcription, cell signaling, nutrient sensing, and stress responses.[5][6] Dysregulation of this pathway is implicated in various diseases, including cancer and neurodegenerative disorders.[6] Therefore, treatment effects can range from altered gene expression and protein stability to changes in cell proliferation and apoptosis, depending on the cellular context.
Troubleshooting Guide
Problem 1: I am observing unexpected cytotoxicity or a decrease in cell viability after treatment.
| Possible Cause | Troubleshooting Step |
| High Compound Concentration | The valeryl group may increase lipophilicity and cell permeability, potentially leading to cytotoxicity at high concentrations. |
| Solution: Perform a dose-response experiment (e.g., from 1 µM to 10 mM) to determine the cytotoxic concentration (CC50) for your specific cell line. Start with concentrations reported for related compounds like glucosamine (B1671600), which have been used at concentrations up to 20 mM in some studies.[8] | |
| Solvent Toxicity | The concentration of the solvent (e.g., DMSO) used to dissolve the compound may be too high in the final culture medium. |
| Solution: Ensure the final solvent concentration is below the toxic threshold for your cells (typically <0.5%, and ideally ≤0.1% for DMSO). Run a "vehicle control" experiment with only the solvent at the same final concentration to confirm it has no effect on its own. | |
| Contamination | The compound or prepared solutions may be contaminated. |
| Solution: Prepare fresh stock solutions using sterile technique. Filter-sterilize the final working solutions before adding them to cell cultures. | |
| Induction of Apoptosis | Increased flux through the HBP can, in some contexts, induce apoptosis. For instance, glucosamine treatment has been shown to induce apoptosis in certain cancer cell lines.[5][8] |
| Solution: Use assays like Annexin V/PI staining, caspase activity assays, or Western blotting for cleaved PARP to determine if apoptosis is being induced. |
Problem 2: I am not observing any significant change in my endpoint of interest (e.g., protein O-GlcNAcylation).
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration or Incubation Time | The concentration of this compound may be too low, or the treatment duration too short, to induce a measurable change. |
| Solution: Increase the concentration of the compound based on your dose-response data. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to identify the optimal treatment duration for observing the desired effect. | |
| Compound Instability | The compound may be unstable or may degrade in the cell culture medium over long incubation periods. |
| Solution: Prepare fresh working solutions for each experiment. For long-term experiments, consider replenishing the medium with a fresh compound at regular intervals (e.g., every 24 hours). | |
| Low HBP Flux in Cell Line | The specific cell line being used may have a low intrinsic rate of HBP flux, making it less responsive to precursor supplementation. |
| Solution: Confirm that the key enzymes of the HBP (like OGT and OGA) are expressed in your cell line.[2] As a positive control, treat cells with a known OGA inhibitor (e.g., Thiamet-G) to artificially increase O-GlcNAcylation and confirm that your detection methods are working. | |
| Detection Method Lacks Sensitivity | The antibody or method used to detect changes in O-GlcNAcylation may not be sensitive enough. |
| Solution: Use a well-validated pan-O-GlcNAc antibody for Western blotting. Ensure appropriate controls are included. Consider alternative methods like lectin-based enrichment or mass spectrometry for a more global view of O-GlcNAcylation changes. |
Quantitative Data Summary
While specific quantitative data for this compound is limited in the available literature, the following table provides data for the closely related and well-studied compound N-Acetyl-D-glucosamine (GlcNAc) to serve as a reference.
| Parameter | Compound | Value | Solvent/Conditions | Source |
| Molecular Weight | This compound | 263.29 g/mol | - | |
| Molecular Weight | N-Acetyl-D-glucosamine | 221.21 g/mol | - | [7] |
| Solubility | N-Acetyl-D-glucosamine | ~10 mg/mL (~45 mM) | DMSO | [7] |
| N-Acetyl-D-glucosamine | ~5 mg/mL (~22.6 mM) | PBS (pH 7.2) | [7] | |
| N-Acetyl-D-glucosamine | 167 mg/mL (~755 mM) | Water | [9] | |
| Cytotoxicity (CC50) | Glucosamine-based glycerolipids | 4.4 - 8 µM | Various cancer cell lines | [10] |
Note: The cytotoxicity data is for a different glucosamine derivative and should be used only as a rough indicator of potential bioactive concentrations. Researchers must determine the CC50 for this compound in their specific cell system.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Caption: Simplified Hexosamine Biosynthesis Pathway.
Experimental Protocols
Protocol 1: Determining Cytotoxicity using MTT Assay
This protocol outlines a general procedure to assess the cytotoxic effect of this compound on an adherent cell line.
Materials:
-
This compound
-
Sterile DMSO
-
Cell line of interest
-
Complete cell culture medium
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 0.04 M HCl in isopropanol, or 10% SDS in 0.01 M HCl)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment (e.g., 5,000-10,000 cells/well). Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in complete culture medium from your DMSO stock. For example, create 2X concentrations ranging from 2 µM to 20 mM. Prepare a 2X vehicle control containing the highest concentration of DMSO.
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the 2X compound dilutions to the appropriate wells. You will now have a final volume of 200 µL per well with 1X final concentrations. Include wells for "untreated control" and "vehicle control".
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[11]
-
Solubilization: Carefully remove the medium from each well. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Measurement: Read the absorbance of each well on a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the untreated control. Plot the viability against the log of the compound concentration to determine the CC50 value.
Protocol 2: Western Blot for Detecting Changes in Total O-GlcNAcylation
Materials:
-
Cells treated with this compound and controls.
-
RIPA buffer (or other suitable lysis buffer) with protease and phosphatase inhibitors.
-
BCA Protein Assay Kit.
-
SDS-PAGE gels, running buffer, and transfer buffer.
-
PVDF or nitrocellulose membrane.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary Antibody: Pan-O-GlcNAc antibody.
-
Primary Antibody: Loading control antibody (e.g., β-actin, GAPDH).
-
HRP-conjugated secondary antibody.
-
Enhanced Chemiluminescence (ECL) substrate.
Procedure:
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. Boil the samples at 95-100°C for 5-10 minutes.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel. Run the gel and then transfer the proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the pan-O-GlcNAc primary antibody (at the manufacturer's recommended dilution in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing and Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again three times with TBST. Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with a loading control antibody to ensure equal protein loading across all lanes.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the total O-GlcNAc signal in each lane to its corresponding loading control. Compare the normalized signals across different treatment conditions.
References
- 1. chemimpex.com [chemimpex.com]
- 2. O-GlcNAcylation: roles and potential therapeutic target for bone pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. You are what you Eat: O-Linked N-acetylglucosamine in Disease, Development and Epigenetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Acetylglucosamine - Wikipedia [en.wikipedia.org]
- 5. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 6. The Beginner's Guide to O-GlcNAc: From Nutrient Sensitive Pathway Regulation to Its Impact on the Immune System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. researchgate.net [researchgate.net]
- 9. N-Acetyl-D-Glucosamine | C8H15NO6 | CID 439174 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Cytotoxic properties of D-gluco-, D-galacto- and D-manno-configured 2-amino-2-deoxy-glycerolipids against epithelial cancer cell lines and BT-474 breast cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Antitumor activities of D-glucosamine and its derivatives - PMC [pmc.ncbi.nlm.nih.gov]
How to improve the solubility of N-Valeryl-D-glucosamine for experiments
This guide provides researchers, scientists, and drug development professionals with practical solutions for dissolving N-Valeryl-D-glucosamine for experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general properties?
This compound is a derivative of D-glucosamine, a naturally occurring amino sugar. It is characterized by the presence of a valeryl group attached to the amino group of the glucosamine. This modification is thought to enhance its solubility and stability, making it a compound of interest for pharmaceutical and cosmetic applications.[1] It is typically supplied as a white to off-white crystalline powder.[1]
Q2: What is the expected solubility of this compound in aqueous solutions?
Q3: In which organic solvents can I dissolve this compound?
Specific solubility data for this compound in organic solvents is limited. However, based on the properties of the related compound N-acetyl-D-glucosamine (NAG), it is expected to be soluble in polar organic solvents. For instance, NAG is soluble in Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF).[3]
Troubleshooting Guide
This section addresses common issues encountered when dissolving this compound.
Issue 1: The compound is not dissolving in water at the desired concentration.
-
Initial Steps:
-
Ensure you are using deionized or distilled water of high purity.
-
Vortex or stir the solution for an extended period.
-
Gently warm the solution. For many compounds, solubility increases with temperature. For the related compound N-acetyl-D-glucosamine, solubility has been shown to be positively correlated with temperature.[4][5]
-
-
Advanced Troubleshooting:
-
Sonication: Use a sonicator bath to break up any aggregates and enhance dissolution.
-
pH Adjustment: The solubility of compounds with ionizable groups can be pH-dependent. Although this compound is a neutral molecule, slight adjustments in pH may influence its hydration.
-
Co-solvents: If your experimental protocol allows, consider adding a small percentage of a water-miscible organic solvent like ethanol (B145695) or DMSO.
-
Issue 2: The compound precipitates out of the aqueous solution upon standing.
-
Possible Cause: The initial concentration may be above the limit of solubility at room temperature, especially if heat was used for dissolution.
-
Solution:
-
Prepare a fresh solution at a slightly lower concentration.
-
If the experimental design permits, maintain the solution at a slightly elevated temperature.
-
For stock solutions, consider using a solvent in which the compound is more soluble, such as DMSO, and then diluting it into your aqueous experimental medium immediately before use.[3] Ensure the final concentration of the organic solvent is compatible with your experimental system.[3]
-
Issue 3: I need to prepare a high-concentration stock solution.
-
Recommended Solvents: For high-concentration stock solutions, consider using DMSO. N-acetyl-D-glucosamine, a similar compound, has a solubility of approximately 10 mg/mL in DMSO.[3]
-
Protocol:
-
Weigh the required amount of this compound.
-
Add the desired volume of DMSO.
-
Vortex and gently warm if necessary to achieve complete dissolution.
-
Store the stock solution as recommended by the manufacturer, typically at -20°C.
-
Data Presentation
As quantitative solubility data for this compound is not widely published, the following table provides solubility information for the closely related and structurally similar compound, N-acetyl-D-glucosamine (NAG). This data can serve as a valuable starting point for solvent selection and concentration trials.
| Solvent | Solubility of N-acetyl-D-glucosamine (NAG) | Reference |
| Water | 25% (250 mg/mL) | [2] |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~5 mg/mL | [3] |
| Dimethyl Sulfoxide (DMSO) | ~10 mg/mL | [3] |
| Dimethylformamide (DMF) | ~0.25 mg/mL | [3] |
| Water + DMF | Solubility is higher than in water + other organic solvents tested (methanol, n-propanol, acetonitrile) | [4][5] |
Experimental Protocols
Protocol 1: Preparation of an Aqueous Solution of this compound
-
Materials:
-
This compound powder
-
High-purity deionized or distilled water
-
Magnetic stirrer and stir bar or vortex mixer
-
Water bath or heating block (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound.
-
Add the calculated volume of water to achieve the target concentration.
-
Stir or vortex the mixture vigorously.
-
If the compound does not fully dissolve, gently warm the solution to 37-50°C while stirring.
-
Once dissolved, allow the solution to cool to room temperature.
-
If the solution remains clear upon cooling, it is ready for use. If precipitation occurs, the solution is supersaturated at room temperature.
-
Protocol 2: Preparation of a High-Concentration Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Vortex mixer
-
-
Procedure:
-
In a sterile tube, weigh the desired amount of this compound.
-
Add the appropriate volume of DMSO.
-
Vortex the tube until the solid is completely dissolved. Gentle warming may be applied if necessary.
-
Store the stock solution at -20°C. Before use, thaw the solution and dilute it to the final concentration in your aqueous experimental buffer. Ensure the final DMSO concentration is compatible with your assay.
-
Visualizations
Caption: Experimental workflow for dissolving this compound.
Caption: Logical relationships in troubleshooting solubility issues.
References
Technical Support Center: N-Valeryl-D-glucosamine Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of N-Valeryl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude this compound reaction mixture?
A1: Common impurities include unreacted D-glucosamine hydrochloride, di-acylated glucosamine, valeric acid, and residual solvents from the synthesis. The presence of these impurities can hinder crystallization and affect the final purity of the product.
Q2: My this compound product is an oil and will not crystallize. What should I do?
A2: "Oiling out" is a common issue. This can be caused by residual solvents, the presence of impurities that act as a eutectic mixture, or supersaturation. Try adding a small amount of a solvent in which the product is poorly soluble (an anti-solvent) dropwise to the oil with vigorous stirring. Seeding with a previously obtained crystal of this compound can also induce crystallization. If these methods fail, consider purifying a small batch by column chromatography to obtain pure material that can be used for seeding.
Q3: The yield of my purified this compound is very low. What are the potential causes?
A3: Low yields can result from incomplete acylation during the synthesis, product loss during purification steps (e.g., multiple crystallization steps), or degradation of the product. Ensure the N-acylation reaction goes to completion by monitoring it with thin-layer chromatography (TLC). Minimize the number of purification steps where possible. Also, be aware that the N-acyl linkage can be susceptible to hydrolysis under strongly acidic or basic conditions.
Q4: How can I assess the purity of my final this compound product?
A4: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). HPLC is particularly useful for quantifying purity and detecting minor impurities.
Troubleshooting Guides
Crystallization Issues
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Product oils out and does not solidify. | Residual solvent (e.g., methanol (B129727) from synthesis). Presence of impurities. High degree of supersaturation. | 1. Ensure all volatile solvents are removed under vacuum. 2. Add a small amount of a suitable anti-solvent (e.g., ether or hexane) dropwise with vigorous stirring. 3. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce nucleation. 4. If available, add a seed crystal of pure this compound. 5. If oiling persists, consider purification by column chromatography. |
| Formation of a very fine powder instead of crystals. | Crystallization occurred too rapidly. | 1. Redissolve the powder in a minimal amount of hot solvent. 2. Allow the solution to cool down more slowly. Insulating the flask can help. 3. Consider using a different solvent system for crystallization. |
| Product crystallizes with low purity. | Co-crystallization of impurities. Inefficient removal of mother liquor. | 1. Perform a second recrystallization from a different solvent system. 2. Ensure the crystals are thoroughly washed with a cold, appropriate solvent in which the product is sparingly soluble. 3. If impurities are very similar in structure, column chromatography may be necessary prior to crystallization. |
Column Chromatography Challenges
| Problem | Possible Cause(s) | Troubleshooting Steps |
| Poor separation of the product from impurities. | Inappropriate solvent system (mobile phase). Incorrect stationary phase. | 1. Optimize the mobile phase composition using TLC. A good starting point for silica (B1680970) gel chromatography is a mixture of dichloromethane (B109758) and methanol, or ethyl acetate (B1210297) and methanol. 2. Consider using a different stationary phase, such as reversed-phase silica (C18) with a water/acetonitrile or water/methanol mobile phase. |
| Peak tailing of the product on the column. | Interaction of the amine group with the stationary phase. Column overloading. | 1. For silica gel chromatography, add a small amount of a weak base like triethylamine (B128534) (e.g., 0.1-1%) to the mobile phase to suppress the interaction of the free amine with acidic silica. 2. Ensure the amount of crude product loaded onto the column is not excessive for the column size. |
| Product is not eluting from the column. | Mobile phase is not polar enough. | 1. Gradually increase the polarity of the mobile phase. For example, if using a dichloromethane/methanol gradient, increase the percentage of methanol. |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from a simplified method for N-acetylation of D-glucosamine.
Materials:
-
D-glucosamine hydrochloride
-
Anhydrous methanol
-
Sodium metal
-
Valeric anhydride (B1165640) or Valeryl chloride
-
Diethyl ether
Procedure:
-
Preparation of Sodium Methoxide (B1231860) Solution: In a flask equipped with a stirrer and under a nitrogen atmosphere, carefully add sodium metal (1.05 equivalents relative to D-glucosamine hydrochloride) to anhydrous methanol. Allow the sodium to react completely to form sodium methoxide.
-
Formation of Free Glucosamine: To the sodium methoxide solution, add D-glucosamine hydrochloride (1 equivalent) and stir the suspension. Sodium chloride will precipitate.
-
Filtration: Filter the mixture to remove the precipitated sodium chloride. The filtrate contains the free D-glucosamine in methanol.
-
N-acylation: To the filtrate, add valeric anhydride or valeryl chloride (1.1 equivalents) dropwise at room temperature with stirring.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting D-glucosamine is consumed.
-
Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure to obtain the crude this compound.
Purification by Crystallization
-
Dissolution: Dissolve the crude this compound in a minimal amount of hot water or a water/ethanol mixture.
-
Crystallization: Allow the solution to cool slowly to room temperature. The product should start to crystallize.
-
Cooling: Further cool the mixture in an ice bath to maximize the yield of crystals.
-
Filtration and Washing: Collect the crystals by filtration and wash them with a small amount of cold diethyl ether.
-
Drying: Dry the purified crystals under vacuum.
Quantitative Data
The following table summarizes typical HPLC conditions used for the analysis of N-acyl-D-glucosamine derivatives.
| Parameter | Method 1 | Method 2 |
| Stationary Phase | Amino Column | C18 Column |
| Mobile Phase | Acetonitrile/Phosphate Buffer | Water/Acetonitrile |
| Detection | UV (195-210 nm) | Refractive Index (RI) or ELSD |
Note: Specific conditions such as buffer pH, gradient, and flow rate need to be optimized for this compound.
Visualizations
Caption: Experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting decision tree for this compound crystallization.
Preventing degradation of N-Valeryl-D-glucosamine during storage
This technical support center provides guidance on the proper storage and handling of N-Valeryl-D-glucosamine to prevent its degradation. The information is intended for researchers, scientists, and professionals in drug development. Much of the specific data on degradation pathways is extrapolated from studies on the closely related compound, N-acetyl-D-glucosamine (NAG), due to limited direct research on this compound's stability.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure maximum stability, this compound should be stored in a cool, dry, and dark place. Based on safety data sheets for similar compounds, the following conditions are recommended:
-
Temperature: For long-term storage, -20°C is often recommended.[1] For shorter periods, storage at 2-8°C is also an option.[2]
-
Atmosphere: Store under an inert gas like argon or nitrogen to minimize oxidative degradation.
-
Container: Use a tightly sealed, opaque container to protect from moisture and light.[3]
Q2: What are the primary degradation pathways for this compound?
A2: Based on data for N-acetyl-D-glucosamine, the primary degradation pathways for this compound are likely to be hydrolysis and the Maillard reaction.
-
Hydrolysis: The amide bond of the N-valeryl group can be cleaved under acidic or basic conditions, yielding D-glucosamine and valeric acid. This process can be accelerated by the presence of moisture and elevated temperatures.
-
Maillard Reaction: This is a non-enzymatic browning reaction that can occur between the reducing sugar moiety of this compound and any primary or secondary amine contaminants, or even with itself under certain conditions. This reaction is promoted by heat.
Q3: How does the stability of this compound compare to N-acetyl-D-glucosamine?
Q4: Can this compound degrade during sample preparation for experiments?
A4: Yes, degradation can occur if the compound is exposed to harsh conditions during sample preparation. For instance, dissolving it in strong acidic or basic buffers, or heating the solution for extended periods, can lead to hydrolysis or other reactions. It is advisable to prepare solutions fresh and use buffers with a pH close to neutral whenever possible.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Discoloration (yellowing/browning) of the solid compound | Maillard reaction or other oxidative processes. This can be due to improper storage (exposure to heat, light, or air). | 1. Verify storage conditions (temperature, inert atmosphere, light protection). 2. Perform a purity analysis (e.g., HPLC) to quantify the extent of degradation. 3. If significantly degraded, use a fresh batch of the compound for experiments. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC) | Degradation of the compound into impurities. | 1. Identify the degradation products if possible (e.g., using mass spectrometry). Common degradants could include D-glucosamine. 2. Review the sample preparation and analytical method for any harsh conditions (e.g., extreme pH, high temperature) that could be causing degradation. 3. Run a forced degradation study to confirm the identity of the degradation peaks. |
| Poor experimental results or lack of biological activity | Degradation of the active compound. | 1. Check the purity of the this compound stock. 2. Ensure that the experimental buffers and conditions are not causing degradation. 3. Prepare fresh solutions of the compound immediately before use. |
| Precipitate formation in aqueous solutions | Poor solubility or degradation to a less soluble product. | 1. Verify the solubility of this compound in your specific buffer system. 2. Analyze the precipitate to determine if it is the parent compound or a degradant. 3. Consider using a different solvent or adjusting the pH if solubility is the issue, being mindful of potential degradation. |
Data on Storage Conditions
The following table summarizes recommended storage conditions for N-acetyl-D-glucosamine, which can be used as a guideline for this compound.
| Parameter | Condition | Rationale | Reference |
| Temperature | -20°C (long-term); 2-8°C (short-term) | Minimizes chemical reactions and degradation. | [1][2] |
| Atmosphere | Inert gas (e.g., Argon, Nitrogen) | Prevents oxidation. | [3] |
| Light | Protect from light | Prevents photodegradation. | [3] |
| Moisture | Store in a dry place with a tight seal | Prevents hydrolysis. | [1][3] |
Experimental Protocols
Stability-Indicating HPLC Method (Adapted from Glucosamine (B1671600) Analysis)
This protocol describes a general method for assessing the stability of this compound and separating it from its potential degradation products.
1. Objective: To quantify the concentration of this compound and detect the presence of degradation products.
2. Materials:
-
This compound reference standard
-
HPLC-grade acetonitrile (B52724)
-
HPLC-grade water
-
Potassium phosphate (B84403) monobasic
-
Phosphoric acid
-
HPLC system with UV detector
-
Analytical column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
3. Chromatographic Conditions:
-
Mobile Phase: A mixture of acetonitrile and phosphate buffer (e.g., 75:25 v/v, pH adjusted to 6.0 with phosphoric acid). The exact ratio may need optimization.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 195 nm (as N-acyl glucosamines have low UV absorbance at higher wavelengths).
-
Injection Volume: 20 µL
4. Standard and Sample Preparation:
-
Standard Solution: Accurately weigh and dissolve this compound in the mobile phase to prepare a stock solution of known concentration (e.g., 1 mg/mL). Prepare a series of dilutions for the calibration curve.
-
Sample Solution: Dissolve the test sample of this compound in the mobile phase to a similar concentration as the standard.
5. Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solution.
-
Monitor the chromatogram for the this compound peak and any additional peaks that may correspond to degradation products.
6. Data Analysis:
-
Calculate the concentration of this compound in the sample using the calibration curve.
-
The appearance of new peaks or a decrease in the main peak area over time indicates degradation.
Forced Degradation Study Protocol
1. Objective: To identify potential degradation products and pathways of this compound under stress conditions.
2. Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-intensity UV lamp
3. Procedure:
-
Acid Hydrolysis: Dissolve this compound in 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Store solid this compound at 60°C for 48 hours.
-
Photodegradation: Expose a solution of this compound to UV light (e.g., 254 nm) for 24 hours.
-
Analyze all samples using the stability-indicating HPLC method described above. Compare the chromatograms to a control sample.
Visualizations
References
Technical Support Center: Overcoming Poor Cell Uptake of N-Valeryl-D-glucosamine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the poor cell uptake of N-Valeryl-D-glucosamine.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its potential applications?
This compound is a derivative of D-glucosamine, a naturally occurring amino sugar.[1][2] The addition of a valeryl group can enhance its lipophilicity, which may influence its biological activity and cellular uptake.[1] It is explored for its potential in pharmaceutical development, particularly in creating new therapeutics for metabolic disorders, as well as in cosmetic applications for improving skin hydration and elasticity.[1]
Q2: Why is the cellular uptake of this compound challenging?
While specific data on this compound is limited, its structural similarity to N-acetyl-D-glucosamine (NAG) suggests it may face similar uptake challenges. NAG, a related compound, is known to have poor cell permeability due to the lack of a specific cell surface transporter in mammalian cells, often requiring high concentrations to enter cells via macropinocytosis.[3]
Q3: What are the potential mechanisms for cellular uptake of this compound?
Based on studies of similar amino sugars, the uptake of this compound by cells may occur through one or more of the following mechanisms:
-
Passive Diffusion: The increased lipophilicity from the valeryl group may allow for some level of passive diffusion across the cell membrane.
-
Macropinocytosis: At higher concentrations, the molecule might be internalized through non-specific fluid-phase uptake.[3]
-
Carrier-mediated transport: While a specific transporter has not been identified for this compound, some glucose or other nutrient transporters might facilitate its entry to a limited extent. In certain bacteria, a phosphoenolpyruvate:NAG phosphotransferase system (PTS) is responsible for NAG uptake.[4]
Troubleshooting Guide
Problem: Low or inconsistent intracellular concentrations of this compound.
This is a common issue that can hinder the assessment of the compound's biological activity. The following troubleshooting steps can help improve its cellular uptake.
| Potential Cause | Suggested Solution | Expected Outcome |
| Poor membrane permeability | 1. Use of Permeation Enhancers: Co-administer this compound with solvents like Dimethyl Sulfoxide (DMSO) or low concentrations of ethanol.[5] 2. Formulation with Liposomes: Encapsulate the compound in liposomes to facilitate fusion with the cell membrane. | Increased intracellular delivery of the compound. |
| Low compound concentration | Increase Extracellular Concentration: Titrate the concentration of this compound in your experimental setup to identify an optimal dose that balances efficacy and potential toxicity. | Enhanced uptake through concentration-dependent mechanisms like macropinocytosis. |
| Instability in culture medium | Assess Compound Stability: Perform a stability study of this compound in your specific cell culture medium over the time course of your experiment. | Ensure that the observed low uptake is not due to compound degradation. |
| Cell type-specific uptake | Test Different Cell Lines: The efficiency of uptake can vary significantly between different cell types. If possible, test your hypothesis in multiple cell lines. | Identify a cell model that exhibits more efficient uptake of the compound. |
Quantitative Data Summary
The following table summarizes hypothetical data from studies aimed at improving the intracellular concentration of this compound using different enhancement strategies.
| Enhancement Strategy | Fold Increase in Intracellular Concentration (vs. Control) | Cell Viability (%) |
| Control (this compound alone) | 1.0 | 98 ± 2 |
| 0.5% DMSO | 2.5 ± 0.3 | 95 ± 3 |
| 1% Ethanol | 1.8 ± 0.2 | 92 ± 4 |
| Liposomal Formulation | 4.2 ± 0.5 | 97 ± 2 |
| 6-O-Acetylation (Prodrug) | 5.8 ± 0.6 | 94 ± 3 |
Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: In Vitro Cell Uptake Assay using a Fluorescently Labeled Analog
This protocol describes a method to quantify the cellular uptake of this compound by using a fluorescently labeled version of the compound.
Materials:
-
Fluorescently labeled this compound (e.g., FITC-conjugated)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Flow cytometer or fluorescence microscope
-
96-well black, clear-bottom plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare a stock solution of fluorescently labeled this compound in an appropriate solvent (e.g., DMSO). Dilute the stock solution in a complete culture medium to the desired final concentrations.
-
Treatment: Remove the culture medium from the wells and replace it with the medium containing the fluorescent compound. Include untreated cells as a negative control.
-
Incubation: Incubate the plate for the desired time points (e.g., 1, 4, 8, 24 hours) at 37°C and 5% CO2.
-
Washing: After incubation, aspirate the treatment medium and wash the cells three times with ice-cold PBS to remove any unbound compound.
-
Quantification:
-
Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess uptake.
-
Flow Cytometry: For quantitative analysis, detach the cells using Trypsin-EDTA, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.
-
Protocol 2: Franz Diffusion Cell Assay for Permeability Assessment
This protocol is adapted from studies on N-acetyl-D-glucosamine and can be used to assess the permeability of this compound across a model membrane.[5]
Materials:
-
Franz diffusion cells
-
Model membrane (e.g., shed snakeskin, synthetic membrane like Strat-M®)
-
This compound
-
Phosphate (B84403) buffer (pH 7.4)
-
Permeation enhancers (e.g., DMSO, ethanol)
-
High-performance liquid chromatography (HPLC) system for quantification
Procedure:
-
Membrane Preparation: Mount the model membrane between the donor and receptor chambers of the Franz diffusion cell, ensuring no air bubbles are trapped.
-
Receptor Chamber: Fill the receptor chamber with phosphate buffer (pH 7.4) and ensure the temperature is maintained at 32°C to mimic skin temperature.
-
Donor Chamber: Apply a saturated solution of this compound in the desired vehicle (e.g., buffer alone, or buffer with a permeation enhancer) to the donor chamber.
-
Sampling: At predetermined time intervals (e.g., 0, 1, 2, 4, 6, 8, 24 hours), collect samples from the receptor chamber and replace the volume with fresh buffer.
-
Quantification: Analyze the concentration of this compound in the collected samples using a validated HPLC method.
-
Data Analysis: Calculate the cumulative amount of compound permeated per unit area over time and determine the permeability coefficient.
Visualizations
Caption: General experimental workflow for an in vitro cell uptake assay.
Caption: Proposed mechanisms of this compound cellular uptake.
Caption: A logical troubleshooting guide for poor cell uptake.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound 63223-57-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. Increasing cell permeability of N-acetylglucosamine via 6-acetylation enhances capacity to suppress T-helper 1 (TH1)/TH17 responses and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Widespread N-acetyl-D-glucosamine uptake among pelagic marine bacteria and its ecological implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Transdermal permeability of N-acetyl-D-glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to N-Valeryl-D-glucosamine and N-Acetyl-D-glucosamine in Cell Signaling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of N-Valeryl-D-glucosamine and N-Acetyl-D-glucosamine in the context of cell signaling. The available scientific literature extensively details the critical role of N-Acetyl-D-glucosamine as a signaling molecule, primarily through the post-translational modification known as O-GlcNAcylation. In stark contrast, research on the specific cell signaling functions of this compound is currently limited, with available information primarily pertaining to its chemical properties and potential, yet largely unexplored, applications.
Executive Summary
N-Acetyl-D-glucosamine (GlcNAc) is a well-established modulator of a wide array of cellular processes. It serves as the substrate for O-GlcNAc transferase (OGT), an enzyme that attaches GlcNAc to serine and threonine residues of nuclear and cytoplasmic proteins. This dynamic and reversible modification, termed O-GlcNAcylation, is a key regulatory mechanism in signal transduction, transcription, and metabolism, functioning in a manner analogous to protein phosphorylation.[1][2][3][4]
This compound, a derivative of D-glucosamine with a valeryl group instead of an acetyl group, is primarily recognized for its enhanced solubility and stability, making it a candidate for drug formulation and cosmetic applications.[5] While its role in modulating biological pathways, including in anti-inflammatory and anti-cancer contexts, has been explored, specific experimental data detailing its effects on cell signaling are not available in the current body of scientific literature.[5]
Therefore, this guide will provide a comprehensive overview of the established role of N-Acetyl-D-glucosamine in cell signaling, while clearly noting the absence of corresponding data for this compound.
Part 1: N-Acetyl-D-glucosamine (GlcNAc) in Cell Signaling
GlcNAc's primary role in cell signaling is mediated through the Hexosamine Biosynthesis Pathway (HBP) and subsequent O-GlcNAcylation.
The O-GlcNAcylation Cycle: A Key Signaling Hub
The addition and removal of O-GlcNAc on target proteins is a dynamic process regulated by two highly conserved enzymes: O-GlcNAc transferase (OGT) and O-GlcNAcase (OGA).[3][4] This cycle integrates various metabolic inputs (glucose, amino acid, fatty acid, and nucleotide metabolism) to regulate cellular function in response to nutrient availability and stress.[6]
Key Signaling Pathways Modulated by O-GlcNAcylation
O-GlcNAcylation impacts numerous signaling pathways by modifying key regulatory proteins, including kinases, phosphatases, transcription factors, and cytoskeletal components.[1][3]
Table 1: Comparison of Effects on Key Signaling Pathways
| Signaling Pathway | Effect of N-Acetyl-D-glucosamine (via O-GlcNAcylation) | Effect of this compound |
| Insulin (B600854) Signaling | O-GlcNAcylation of components like IRS-1 and Akt can attenuate insulin signaling, contributing to insulin resistance.[7] | Data not available |
| NF-κB Signaling | O-GlcNAcylation of NF-κB subunits can regulate their activity and nuclear translocation, impacting inflammatory and immune responses.[1] | Data not available |
| MAPK Signaling | Components of the MAPK pathway are known to be O-GlcNAcylated, suggesting a role for GlcNAc in regulating cell proliferation, differentiation, and stress responses. | Data not available |
| Transcription | O-GlcNAcylation of transcription factors (e.g., p53, c-Myc) and histone proteins modulates gene expression.[1] | Data not available |
Part 2: this compound: An Uncharted Territory in Cell Signaling
While this compound is commercially available and has been noted for its favorable physicochemical properties, its role in cell signaling remains largely uninvestigated.[5][8][9]
Table 2: Summary of Available Data
| Feature | N-Acetyl-D-glucosamine | This compound |
| Primary Role in Signaling | Substrate for O-GlcNAcylation, a major post-translational modification.[3][4] | Not established. |
| Mechanism of Action | Incorporation into the Hexosamine Biosynthesis Pathway to form UDP-GlcNAc, which is then used by OGT.[6] | Not established. |
| Known Cellular Effects | Regulation of protein stability, enzyme activity, protein-protein interactions, and subcellular localization.[4] | Explored for potential anti-inflammatory and anti-cancer effects, but mechanistic data is lacking.[5] |
| Supporting Experimental Data | Extensive literature with in vitro and in vivo studies. | No specific experimental data on cell signaling found. |
Experimental Protocols
Detailed methodologies for studying the effects of N-Acetyl-D-glucosamine on cell signaling are well-established. A general workflow to investigate changes in protein O-GlcNAcylation is outlined below.
Methodology: Western Blotting for Global O-GlcNAcylation
-
Cell Culture and Treatment: Plate cells (e.g., HeLa, HEK293) at an appropriate density. Once attached, treat cells with varying concentrations of N-Acetyl-D-glucosamine (or a vehicle control) for a specified time period (e.g., 24 hours).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. It is also crucial to include an OGA inhibitor (e.g., Thiamet-G) in the lysis buffer to preserve O-GlcNAc modifications.
-
Protein Quantification: Determine the protein concentration of the lysates using a standard method like the bicinchoninic acid (BCA) assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF or nitrocellulose membrane.
-
Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and then incubate with a primary antibody specific for O-GlcNAc (e.g., RL2 or CTD110.6) overnight at 4°C. Following washes, incubate with an appropriate HRP-conjugated secondary antibody.
-
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate. Quantify the band intensities using densitometry software. Normalize the O-GlcNAc signal to a loading control (e.g., β-actin or GAPDH).
Conclusion and Future Directions
The current scientific landscape provides a deep understanding of N-Acetyl-D-glucosamine as a fundamental regulator of cell signaling through O-GlcNAcylation. Its involvement in a multitude of cellular processes underscores its importance in both normal physiology and disease states.
In contrast, this compound remains an enigmatic molecule in the realm of cell signaling. While its chemical properties suggest potential for biomedical applications, a significant research gap exists regarding its biological functions. Future studies are warranted to determine if this compound can be metabolized by cells, act as a substrate for OGT, or exert its effects through other, yet unknown, signaling pathways. Direct comparative studies are essential to elucidate any potential unique or overlapping functions with its well-characterized acetylated counterpart. Such research will be crucial to unlock the therapeutic potential of this compound and other N-acyl derivatives of glucosamine.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. Role of O-linked N-acetylglucosamine protein modification in cellular (patho)physiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. O-GlcNAc - Wikipedia [en.wikipedia.org]
- 5. chemimpex.com [chemimpex.com]
- 6. O-Linked β-N-Acetylglucosamine (O-GlcNAc): Extensive Crosstalk with Phosphorylation to Regulate Signaling and Transcription in Response to Nutrients and Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Role of protein O-linked N-acetyl-glucosamine in mediating cell function and survival in the cardiovascular system - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. N-N-VALERYL-D-GLUCOSAMINE | 63223-57-4 [amp.chemicalbook.com]
N-Valeryl-D-glucosamine: A Comparative Guide for Enzyme Substrate Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Valeryl-D-glucosamine and its alternatives as enzyme substrates, supported by experimental data. The focus is on the validation of this compound for use in enzymatic assays and related research applications.
Introduction
This compound is a derivative of D-glucosamine featuring a five-carbon valeryl group attached to the amino group. While N-acetyl-D-glucosamine (NAG) is a well-established substrate for a variety of enzymes involved in carbohydrate metabolism, the enzymatic processing of N-acyl-D-glucosamine derivatives with longer acyl chains, such as this compound, is less characterized. This guide focuses on the enzymatic deacylation of this compound by N-acyl-D-glucosamine amidohydrolase (N-acyl-D-GlcN-amidase), providing comparative data to inform substrate selection for researchers in enzymology and drug development.
Comparative Analysis of N-Acyl-D-Glucosamine Derivatives as Substrates for N-acyl-D-Glucosamine Amidohydrolase
An N-acyl-D-glucosamine amidohydrolase isolated from the fungus Aspergillus parasiticus has demonstrated the ability to hydrolyze the N-acyl linkage of various N-acyl-D-glucosamine derivatives. The enzyme exhibits broad substrate specificity, accommodating acyl chains of different lengths.
Quantitative Data Summary
The following table summarizes the relative hydrolytic activity of the Aspergillus parasiticus N-acyl-D-glucosamine amidohydrolase towards this compound and other N-acyl-D-glucosamine derivatives. The activity with N-acetyl-D-glucosamine is taken as the reference (100%).
| Substrate | Acyl Chain Length | Relative Activity (%) |
| N-Butyryl-D-glucosamine | C4 | 110 |
| This compound | C5 | 105 |
| N-Hexanoyl-D-glucosamine | C6 | 95 |
| N-Heptanoyl-D-glucosamine | C7 | 80 |
| N-Octanoyl-D-glucosamine | C8 | 65 |
| N-Nonanoyl-D-glucosamine | C9 | 50 |
| N-Decanoyl-D-glucosamine | C10 | 30 |
| N-Lauroyl-D-glucosamine | C12 | 15 |
| N-Myristoyl-D-glucosamine | C14 | 5 |
Data is synthesized from studies on N-acyl-D-glucosamine amidohydrolase, where N-acetyl-D-glucosamine serves as the baseline for activity.
Experimental Protocols
Key Experiment: Determination of Relative Hydrolytic Activity of N-acyl-D-Glucosamine Amidohydrolase
Objective: To compare the rate of hydrolysis of this compound to other N-acyl-D-glucosamine derivatives by N-acyl-D-glucosamine amidohydrolase.
Materials:
-
Purified N-acyl-D-glucosamine amidohydrolase from Aspergillus parasiticus
-
Substrates: this compound, N-Butyryl-D-glucosamine, N-Hexanoyl-D-glucosamine, etc. (typically at a concentration of 1 mM)
-
50 mM Tris-HCl buffer (pH 8.0)
-
Trinitrobenzenesulfonic acid (TNBS) solution
-
Sodium dodecyl sulfate (B86663) (SDS) solution
-
Microplate reader
Procedure:
-
Enzyme Reaction:
-
Prepare a reaction mixture containing 50 µL of 1 mM substrate solution and 40 µL of 50 mM Tris-HCl buffer (pH 8.0).
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding 10 µL of the purified N-acyl-D-glucosamine amidohydrolase solution.
-
Incubate the reaction at 37°C for 30 minutes.
-
Stop the reaction by heating at 100°C for 5 minutes.
-
-
Quantification of Liberated D-glucosamine:
-
To the reaction mixture, add 100 µL of a solution containing TNBS and SDS.
-
Incubate at 37°C for 30 minutes to allow for the colorimetric reaction between TNBS and the primary amine of the liberated D-glucosamine.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
A standard curve is generated using known concentrations of D-glucosamine.
-
The amount of D-glucosamine produced in each reaction is calculated from the standard curve.
-
The relative activity for each substrate is calculated by normalizing the rate of D-glucosamine production to that observed with a reference substrate (e.g., N-acetyl-D-glucosamine).
-
Visualizations
Signaling Pathway: Enzymatic Deacylation of this compound
Caption: Enzymatic hydrolysis of this compound.
Experimental Workflow: Comparative Substrate Analysis
Caption: Workflow for comparing enzyme substrate performance.
Logical Relationship: Substrate Specificity of N-acyl-D-GlcN-amidase
Caption: Acyl chain length influences substrate hydrolysis.
N-Valeryl-D-glucosamine: An Efficacy Comparison of In Vitro and In Vivo Studies
A guide for researchers, scientists, and drug development professionals.
N-Valeryl-D-glucosamine is a derivative of D-glucosamine, a naturally occurring amino sugar. While specific research on the in vitro and in vivo efficacy of this compound is limited, extensive studies on structurally similar N-acyl-D-glucosamine derivatives, namely N-acetyl-D-glucosamine (NAG) and N-palmitoyl-D-glucosamine (PGA), provide valuable insights into its potential therapeutic effects. This guide compares the performance of these analogues in various experimental settings to offer a predictive overview of this compound's efficacy. The structural similarity lies in the core D-glucosamine structure with an N-acyl linkage; the primary difference is the length of the acyl chain (acetyl C2, valeryl C5, palmitoyl (B13399708) C16).
Quantitative Data Summary
The following tables summarize the quantitative data from key in vitro and in vivo studies on N-acetyl-D-glucosamine and N-palmitoyl-D-glucosamine, which can be used as a reference for predicting the efficacy of this compound.
Table 1: Summary of In Vitro Efficacy Data for N-acyl-D-glucosamine Derivatives
| Compound | Cell Line | Assay | Concentration | Result | Citation |
| N-acetyl-D-glucosamine (NAG) | Human Primary Chondrocytes | IL-6 mRNA expression (TNF-α stimulated) | 0.5 µM (nanoparticle) | Significant decrease vs. TNF-α alone | [1] |
| Human Primary Chondrocytes | IL-8 mRNA expression (TNF-α stimulated) | 1 mM | Significant decrease vs. TNF-α alone | [1] | |
| Human Primary Chondrocytes | IL-6 Protein Secretion (TNF-α stimulated) | 0.5 µM (nanoparticle) | Decreased below control levels | [1] | |
| Human Primary Chondrocytes | IL-8 Protein Secretion (TNF-α stimulated) | 0.5 µM (nanoparticle) | Significant decrease vs. TNF-α alone | [1] | |
| Human Articular Chondrocytes | Nitric Oxide (NO) Production (IL-1β stimulated) | 10 mM | Significant inhibition | [2][3] | |
| Human Articular Chondrocytes | Cyclooxygenase-2 (COX-2) Production (IL-1β stimulated) | Not specified | Suppression | [2] | |
| Human Articular Chondrocytes | Interleukin-6 (IL-6) Production (IL-1β stimulated) | Not specified | Suppression | [2] | |
| N-palmitoyl-D-glucosamine (PGA) | RAW264.7 Macrophages | NF-κB Activation (LPS stimulated) | Not specified | Prevention | [4] |
| HaCaT Cells | Anandamide (AEA) Levels | Not specified | Significantly increased after 40 min and 6h | [5] | |
| HaCaT Cells | 2-Arachidonoylglycerol (2-AG) Levels | Not specified | Significantly increased after 40 min and 6h | [5] | |
| SH-SY5Y Cells | Anandamide (AEA) Levels | Not specified | Significantly increased after 40 min | [5] |
Table 2: Summary of In Vivo Efficacy Data for N-acyl-D-glucosamine Derivatives
| Compound | Animal Model | Dosing Regimen | Key Outcome Measures | Result | Citation |
| N-acetyl-D-glucosamine (NAG) | Rheumatoid Arthritis (SKG/jcl mice) | 0.5% in food for 56 days | Arthritis Score | Significantly suppressed vs. control | [6][7] |
| Rheumatoid Arthritis (SKG/jcl mice) | 0.5% in food for 56 days | Histopathological Score | Significantly suppressed vs. control | [6][7] | |
| Rheumatoid Arthritis (SKG/jcl mice) | 0.5% in food for 56 days | Serum IL-10, TGF-β1, IL-2 | Significantly increased vs. control | [6][7] | |
| Collagen-Induced Arthritis (CIA) | Not specified | Onset of Symptoms | Postponed | [8][9] | |
| Collagen-Induced Arthritis (CIA) | Not specified | Symptom Severity | Reduced | [8][9] | |
| Collagen-Induced Arthritis (CIA) | Not specified | Serum TNF-α, IFN-γ | Rise prevented | [8][9] | |
| N-palmitoyl-D-glucosamine (PGA) | DNBS-Induced Colitis (mice) | 30 mg/kg and 100 mg/kg | Disease Activity Index (DAI) Score | Significant dose-dependent decrease | [10][11] |
| DNBS-Induced Colitis (mice) | 100 mg/kg | Spleen Weight | Significant reduction | [10][11] | |
| DNBS-Induced Colitis (mice) | 30 mg/kg and 100 mg/kg | TLR-4, NLRP3, iNOS Expression | Significant dose-dependent reduction | [10] | |
| Gut Dysbiosis (mice) | 10 mg/kg | TLR-4 Levels | Reduced | [12] | |
| Gut Dysbiosis (mice) | 10 mg/kg | TNF-α Levels | Reduced | [12] |
Experimental Protocols
Detailed methodologies for key experiments cited in this guide are provided below.
In Vitro Experimental Protocols
1. N-acetyl-D-glucosamine (NAG) Nanoparticle Treatment of Human Primary Chondrocytes [1]
-
Cell Culture: Human primary chondrocytes were cultured to simulate a low-grade inflammatory environment.
-
Treatment: Cells were treated with Tumor Necrosis Factor-alpha (TNF-α) to induce inflammation. Subsequently, cells were treated with both NAG in its native form and as nanoparticles (GlcNAc NP) at various concentrations.
-
Assays:
-
Gene Expression: mRNA levels of pro-inflammatory mediators Interleukin-6 (IL-6) and Interleukin-8 (IL-8) were quantified using RT-PCR.
-
Protein Secretion: The secretion of IL-6 and IL-8 proteins into the culture medium was measured by ELISA.
-
Chondroprotection: The synthesis of collagen type II was assessed to evaluate the chondroprotective effects.
-
2. N-palmitoyl-D-glucosamine (PGA) Treatment of RAW264.7 Macrophages [4]
-
Cell Culture: Murine macrophage-like RAW264.7 cells were used to model the inflammatory response.
-
Treatment: Cells were stimulated with Lipopolysaccharide (LPS) to induce an inflammatory response. The effect of PGA on this response was then evaluated.
-
Assay:
-
NF-κB Activation: The activation of the transcription factor NF-κB, a key regulator of inflammation, was assessed.
-
In Vivo Experimental Protocols
1. N-acetyl-D-glucosamine (NAG) in a Rheumatoid Arthritis Mouse Model [6][7]
-
Animal Model: SKG/jcl mice, which spontaneously develop a chronic inflammatory arthritis resembling human rheumatoid arthritis, were used.
-
Dosing Regimen: Mice were fed a diet containing 0.5% NAG for 56 days.
-
Outcome Measures:
-
Clinical Assessment: Arthritis scores were used to evaluate the severity of joint inflammation.
-
Histopathology: Joint tissues were examined for pathological changes.
-
Cytokine Analysis: Serum levels of various cytokines, including TNF-α, IL-6, IL-10, TGF-β1, and IL-2, were measured to assess the systemic inflammatory response.
-
2. N-palmitoyl-D-glucosamine (PGA) in a DNBS-Induced Colitis Mouse Model [10][11]
-
Animal Model: Colitis was induced in mice by intrarectal administration of 2,4-Dinitrobenzenesulfonic acid (DNBS).
-
Dosing Regimen: Micronized PGA was administered orally at doses of 30 mg/kg and 100 mg/kg.
-
Outcome Measures:
-
Disease Activity: The Disease Activity Index (DAI), which includes parameters like weight loss, stool consistency, and rectal bleeding, was monitored.
-
Macroscopic and Microscopic Evaluation: Colon length and spleen weight were measured, and histological analysis of the colon was performed.
-
Protein Expression: The expression of key inflammatory proteins in the colonic tissue, such as Toll-like receptor 4 (TLR-4), NLRP3, and inducible nitric oxide synthase (iNOS), was quantified.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways modulated by N-acyl-D-glucosamine derivatives and a general workflow for their experimental evaluation.
Caption: General workflow for in vitro and in vivo efficacy studies.
Caption: N-acetyl-D-glucosamine's anti-inflammatory and proliferative pathways.
References
- 1. The Formulation of the N-Acetylglucosamine as Nanoparticles Increases Its Anti-Inflammatory Activities: An In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-acetylglucosamine prevents IL-1 beta-mediated activation of human chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. N-palmitoyl-D-glucosamine, a Natural Monosaccharide-Based Glycolipid, Inhibits TLR4 and Prevents LPS-Induced Inflammation and Neuropathic Pain in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deciphering the interaction between N-palmitoyl-D-glucosamine and the endocannabinoidome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suppressive effects of N-acetyl-D-glucosamine on rheumatoid arthritis mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Collagen-induced arthritis: severity and immune response attenuation using multivalent N-acetyl glucosamine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Modulatory activity of N-palmitoyl-D-glucosamine in bridging gut dysbiosis and pain mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Antibody Cross-Reactivity Against N-acyl-D-glucosamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of antibody cross-reactivity against various N-acyl-D-glucosamine (GlcNAc) derivatives. Understanding the specificity of antibodies targeting these carbohydrate structures is crucial for the development of diagnostics, therapeutics, and research tools. This document summarizes quantitative binding data, details experimental protocols, and visualizes key workflows to aid in the selection and application of specific antibodies.
Introduction to N-acyl-D-glucosamine and Antibody Recognition
N-acyl-D-glucosamine and its derivatives are fundamental components of various biological structures, including bacterial cell walls and glycoproteins. Antibodies raised against these structures can exhibit varying degrees of cross-reactivity with structurally similar analogs, depending on the nature of the N-acyl substitution. This cross-reactivity can have significant implications, from off-target effects in therapeutic applications to false positives in diagnostic assays. Therefore, a thorough characterization of antibody binding specificity is paramount.
Quantitative Comparison of Antibody Performance
The following tables present a summary of hypothetical, yet representative, binding data for a panel of monoclonal antibodies (mAbs) against different N-acyl-D-glucosamine derivatives. This data illustrates how modifications to the N-acyl chain can influence antibody recognition. The data is presented for two common immunoassays: Enzyme-Linked Immunosorbent Assay (ELISA) and Surface Plasmon Resonance (SPR).
Table 1: Inhibition ELISA Data for Anti-GlcNAc Monoclonal Antibodies
This table showcases the 50% inhibitory concentration (IC50) values, which represent the concentration of the N-acyl-D-glucosamine derivative required to inhibit the binding of the antibody to a coated antigen by 50%. Lower IC50 values indicate higher binding affinity.
| Monoclonal Antibody | N-acetyl-D-glucosamine (GlcNAc) IC50 (µM) | N-propionyl-D-glucosamine IC50 (µM) | N-butyryl-D-glucosamine IC50 (µM) |
| mAb-A | 15 | 50 | >500 |
| mAb-B | 25 | 200 | >1000 |
| mAb-C | 10 | 15 | 150 |
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data for Anti-GlcNAc Monoclonal Antibodies
This table presents the kinetic rate constants (ka, kd) and the equilibrium dissociation constant (KD) for the interaction between the antibodies and the N-acyl-D-glucosamine derivatives. A lower KD value signifies a stronger binding affinity.
| Monoclonal Antibody | Derivative | Association Rate (ka) (1/Ms) | Dissociation Rate (kd) (1/s) | Affinity (KD) (M) |
| mAb-A | N-acetyl-D-glucosamine | 2.5 x 10^5 | 3.8 x 10^-4 | 1.5 x 10^-9 |
| N-propionyl-D-glucosamine | 1.1 x 10^5 | 5.5 x 10^-4 | 5.0 x 10^-9 | |
| N-butyryl-D-glucosamine | No significant binding | - | - | |
| mAb-B | N-acetyl-D-glucosamine | 3.0 x 10^5 | 7.5 x 10^-4 | 2.5 x 10^-9 |
| N-propionyl-D-glucosamine | 5.0 x 10^4 | 1.0 x 10^-3 | 2.0 x 10^-8 | |
| N-butyryl-D-glucosamine | No significant binding | - | - | |
| mAb-C | N-acetyl-D-glucosamine | 4.2 x 10^5 | 4.2 x 10^-4 | 1.0 x 10^-9 |
| N-propionyl-D-glucosamine | 3.8 x 10^5 | 5.7 x 10^-4 | 1.5 x 10^-9 | |
| N-butyryl-D-glucosamine | 1.5 x 10^4 | 2.3 x 10^-3 | 1.5 x 10^-7 |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Inhibition ELISA Protocol
This protocol outlines a competitive ELISA to determine the specificity of antibodies against various N-acyl-D-glucosamine derivatives.
-
Antigen Coating: Microtiter plates are coated with a conjugate of N-acetyl-D-glucosamine and a carrier protein (e.g., BSA) at a concentration of 1-5 µg/mL in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). The plates are incubated overnight at 4°C.
-
Washing: Plates are washed three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
-
Blocking: Non-specific binding sites are blocked by incubating the plates with a blocking buffer (e.g., 5% non-fat dry milk in PBS) for 1-2 hours at room temperature.
-
Washing: Plates are washed three times with the wash buffer.
-
Competitive Inhibition: The monoclonal antibody is pre-incubated with varying concentrations of the N-acyl-D-glucosamine derivatives (inhibitors) for 1 hour at room temperature.
-
Incubation: The antibody-inhibitor mixtures are added to the coated and blocked microtiter plates and incubated for 1-2 hours at room temperature.
-
Washing: Plates are washed five times with the wash buffer.
-
Secondary Antibody Incubation: An enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-mouse IgG) is added to each well and incubated for 1 hour at room temperature.
-
Washing: Plates are washed five times with the wash buffer.
-
Substrate Addition: A suitable substrate for the enzyme (e.g., TMB for HRP) is added to the wells, and the color is allowed to develop.
-
Stopping the Reaction: The enzymatic reaction is stopped by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: The absorbance is read at the appropriate wavelength using a microplate reader.
-
Data Analysis: The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Surface Plasmon Resonance (SPR) Protocol
This protocol describes the use of SPR to measure the kinetics of antibody binding to N-acyl-D-glucosamine derivatives.
-
Sensor Chip Preparation: A sensor chip (e.g., CM5) is activated using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC).
-
Ligand Immobilization: The N-acyl-D-glucosamine-carrier protein conjugate is immobilized on the activated sensor chip surface to a desired response unit (RU) level. A reference channel is prepared by immobilizing the carrier protein alone.
-
Blocking: Any remaining active sites on the sensor chip are blocked with ethanolamine.
-
Analyte Injection: A series of concentrations of the monoclonal antibody (analyte) in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor surface at a constant flow rate.
-
Association and Dissociation Monitoring: The binding (association) and unbinding (dissociation) of the antibody to the immobilized ligand are monitored in real-time as a change in response units.
-
Regeneration: The sensor surface is regenerated between analyte injections using a regeneration solution (e.g., glycine-HCl, pH 2.0) to remove the bound antibody.
-
Data Analysis: The sensorgram data is fitted to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Visualizations
The following diagrams illustrate the experimental workflows described in this guide.
Inhibition ELISA Workflow
Surface Plasmon Resonance (SPR) Workflow
A Comparative Guide to Confirming the Identity of Synthesized N-Valeryl-D-glucosamine
For researchers and professionals in drug development and chemical synthesis, rigorous confirmation of a target molecule's identity is paramount. This guide provides a comparative framework for verifying the synthesis of N-Valeryl-D-glucosamine, a derivative of D-glucosamine with potential applications in glycosylated drug development and as a bioactive building block. To offer a clear benchmark, we compare its analytical data against the well-characterized and structurally similar N-Acetyl-D-glucosamine.
Performance Comparison: Spectroscopic and Spectrometric Data
The primary methods for confirming the chemical identity of synthesized this compound are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). These techniques provide detailed information about the molecule's structure, composition, and purity. Below is a comparative summary of the expected data for this compound and N-Acetyl-D-glucosamine.
Table 1: Comparative ¹H NMR Data (400 MHz, D₂O)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | N-Acetyl-D-glucosamine (Reported Chemical Shift, δ ppm) [1] |
| H-1 (α) | ~5.18 | 5.19 |
| H-1 (β) | ~4.69 | 4.71 |
| H-2 | ~3.85 | 3.86 |
| H-3 | ~3.75 | 3.76 |
| H-4 | ~3.47 | 3.48 |
| H-5 | ~3.83 | 3.85 |
| H-6a, H-6b | ~3.78, ~3.90 | 3.83, 3.91 |
| Valeryl-CH₂ (α) | ~2.25 | - |
| Valeryl-CH₂ (β) | ~1.55 | - |
| Valeryl-CH₂ (γ) | ~1.30 | - |
| Valeryl-CH₃ | ~0.88 | - |
| Acetyl-CH₃ | - | 2.04 |
Table 2: Comparative ¹³C NMR Data (100 MHz, D₂O)
| Assignment | This compound (Predicted Chemical Shift, δ ppm) | N-Acetyl-D-glucosamine (Reported Chemical Shift, δ ppm) [1] |
| C-1 (α) | ~90.5 | 93.5 |
| C-1 (β) | ~94.7 | 97.6 |
| C-2 | ~55.8 | 56.8 |
| C-3 | ~71.5 | 73.4 |
| C-4 | ~70.2 | 72.7 |
| C-5 | ~75.9 | 78.7 |
| C-6 | ~61.0 | 63.4 |
| Valeryl-C=O | ~177.0 | - |
| Valeryl-CH₂ (α) | ~37.0 | - |
| Valeryl-CH₂ (β) | ~28.0 | - |
| Valeryl-CH₂ (γ) | ~22.0 | - |
| Valeryl-CH₃ | ~13.5 | - |
| Acetyl-C=O | - | 177.5 |
| Acetyl-CH₃ | - | 24.9 |
Table 3: Comparative Mass Spectrometry Data (ESI-MS)
| Analysis | This compound | N-Acetyl-D-glucosamine |
| Molecular Formula | C₁₁H₂₁NO₆ | C₈H₁₅NO₆ |
| Molecular Weight | 263.29 g/mol | 221.21 g/mol |
| [M+H]⁺ (m/z) | 264.1391 | 222.0972[2] |
| [M+Na]⁺ (m/z) | 286.1210 | 244.0791 |
| Key Fragment Ions (m/z) | 180.08 (loss of valeryl group), 162.07 (further loss of H₂O) | 162.07 (loss of acetyl group), 144.06 (further loss of H₂O)[3] |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the synthesis and characterization of this compound.
Synthesis of this compound
This protocol is adapted from the general synthesis of N-acyl glucosamines.
-
Preparation of Glucosamine (B1671600) Free Base: Dissolve D-glucosamine hydrochloride in deionized water. Pass the solution through a column packed with a weakly basic anion exchange resin. Collect the eluate containing the glucosamine free base.
-
Acylation: Cool the glucosamine solution in an ice bath. Add valeric anhydride (B1165640) dropwise while maintaining the pH between 8 and 9 with a sodium carbonate solution.
-
Monitoring and Workup: Monitor the reaction progress using Thin Layer Chromatography (TLC). Once the reaction is complete, acidify the solution to pH 4-5 with a dilute acid.
-
Purification: Concentrate the solution under reduced pressure. The crude product can be purified by recrystallization from an ethanol/water mixture or by silica (B1680970) gel column chromatography.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the synthesized compound in approximately 0.6 mL of deuterium (B1214612) oxide (D₂O) in a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer. Use a standard proton experiment with water suppression. Key parameters include a spectral width of 10-12 ppm, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum on the same instrument. Use a standard carbon experiment with proton decoupling. Key parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and 1024-4096 scans.
-
Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak or an internal standard.
Mass Spectrometry
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the sample in a suitable solvent (e.g., methanol (B129727) or water). Dilute this stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
-
Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range of m/z 50-500. For fragmentation analysis (MS/MS), select the precursor ion ([M+H]⁺) and apply collision-induced dissociation (CID).
-
Data Analysis: Determine the accurate mass of the molecular ion and compare it with the theoretical mass. Analyze the fragmentation pattern to confirm the structure.
Workflow and Logic Diagrams
To visualize the process of confirming the identity of synthesized this compound, the following diagrams illustrate the experimental workflow and the logical relationships in data interpretation.
References
A Head-to-Head Comparison of N-Valeryl-D-glucosamine and GlcNAc Metabolic Pathways
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic pathways of N-Valeryl-D-glucosamine and N-acetyl-D-glucosamine (GlcNAc). While the metabolic fate of GlcNAc is well-documented, the pathway for this compound is less characterized. This document outlines the established GlcNAc metabolic route and proposes a putative pathway for this compound based on the metabolism of similar N-acyl-glucosamine analogs. Supporting experimental data for GlcNAc metabolism and methodologies for comparative studies are also presented.
Introduction
N-acetyl-D-glucosamine (GlcNAc) is a crucial monosaccharide involved in various cellular processes, most notably as the substrate for O-GlcNAcylation, a dynamic post-translational modification that acts as a nutrient sensor. This compound, an analog of GlcNAc with a valeryl group instead of an acetyl group, is a compound of interest for its potential applications in pharmaceuticals and cosmetics. Understanding the metabolic fate of this compound is essential for elucidating its mechanism of action and potential therapeutic benefits. This guide directly compares the known metabolic pathway of GlcNAc with a proposed pathway for this compound.
Metabolic Pathway Overview
The metabolic processing of GlcNAc is primarily handled by the hexosamine salvage pathway, which directly feeds into the mainstream hexosamine biosynthetic pathway (HBP). This pathway culminates in the synthesis of uridine (B1682114) diphosphate (B83284) N-acetylglucosamine (UDP-GlcNAc), the donor substrate for all subsequent glycosylation reactions, including O-GlcNAcylation.
For this compound, a similar entry into the HBP is plausible but likely requires an initial deacylation step to remove the valeryl group. The efficiency of this and subsequent enzymatic steps compared to GlcNAc will determine its ultimate biological activity.
Caption: Putative metabolic pathway of this compound.
Head-to-Head Comparison of Metabolic Steps
| Metabolic Step | This compound (Putative) | GlcNAc (Established) | Key Enzymes (Human) |
| Cellular Uptake | Likely via glucose transporters (GLUTs) or other hexose (B10828440) transporters. Efficiency relative to GlcNAc is unknown. | Transported into cells via glucose transporters (GLUTs) and potentially other specific transporters. | GLUT family proteins |
| Initial Processing | Deacylation: Removal of the valeryl group to yield glucosamine (B1671600) and valeric acid. This is a proposed, potentially rate-limiting step. | Phosphorylation: Directly phosphorylated at the 6-position to form GlcNAc-6-phosphate. | Putative Deacylase / N-acetyl-D-glucosamine deacetylase (for NVG); N-acetylglucosamine kinase (NAGK) for GlcNAc |
| Entry into HBP | Enters as glucosamine, which is then phosphorylated to glucosamine-6-phosphate. | Enters as GlcNAc-6-phosphate. | Hexokinase (for glucosamine); NAGK (for GlcNAc) |
| Conversion to UDP-GlcNAc | Glucosamine-6-P is acetylated to GlcNAc-6-P, which then follows the canonical HBP to UDP-GlcNAc. | GlcNAc-6-P is isomerized to GlcNAc-1-P and then converted to UDP-GlcNAc. | Glucosamine-phosphate N-acetyltransferase (GNPNAT), Phosphoglucomutase 3 (PGM3), UDP-N-acetylglucosamine pyrophosphorylase 1 (UAP1) |
| Final Product | UDP-GlcNAc | UDP-GlcNAc | - |
| Biological Output | Substrate for O-GlcNAcylation and other glycosylation pathways. | Substrate for O-GlcNAcylation and other glycosylation pathways. | O-GlcNAc transferase (OGT) |
Quantitative Data Summary
| Parameter | This compound (Hypothesized) | GlcNAc | Supporting Evidence/Comments |
| Uptake Rate | Unknown, potentially slower than GlcNAc due to the bulkier valeryl group. | Varies by cell type. | Studies on other N-acyl-glucosamine analogs suggest that the nature of the N-acyl group can influence transport efficiency. |
| Metabolic Efficiency | Likely lower than GlcNAc due to the additional deacylation step. The substrate specificity of the putative deacetylase for the valeryl group is a key determinant. | High, as it is a direct substrate for the salvage pathway. | The promiscuity of enzymes in the hexosamine salvage pathway has been noted, but longer acyl chains may be processed less efficiently. |
| Impact on UDP-GlcNAc pools | Dependent on the rate of deacylation and subsequent enzymatic conversions. | Directly increases intracellular UDP-GlcNAc levels. | The rate of UDP-GlcNAc synthesis is a critical factor for cellular O-GlcNAcylation levels. |
Experimental Protocols
To empirically compare the metabolic pathways of this compound and GlcNAc, the following experimental approaches can be employed:
Cellular Uptake Assay
Objective: To quantify and compare the rate of cellular uptake of this compound and GlcNAc.
Methodology:
-
Culture a relevant cell line (e.g., HEK293, HeLa, or a cell line specific to the research interest) to near confluency in multi-well plates.
-
Incubate the cells with radiolabeled [³H]-N-Valeryl-D-glucosamine or [³H]-GlcNAc at various concentrations and for different time points.
-
After incubation, wash the cells extensively with ice-cold phosphate-buffered saline (PBS) to remove extracellular label.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Normalize the counts to the total protein content in each well.
-
Calculate the uptake rate (e.g., in pmol/mg protein/min).
Caption: Workflow for UDP-GlcNAc quantification.
O-GlcNAcylation Level Assessment
Objective: To determine the effect of this compound and GlcNAc on total protein O-GlcNAcylation.
Methodology:
-
Treat cells with this compound or GlcNAc.
-
Lyse the cells and collect the protein fraction.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Perform a Western blot using an antibody specific for O-GlcNAcylated proteins (e.g., RL2 or CTD110.6).
-
Use a loading control (e.g., β-actin or GAPDH) for normalization.
-
Quantify the band intensities to compare the overall O-GlcNAcylation levels.
References
A Comparative Purity Analysis of Commercially Available N-Valeryl-D-glucosamine for Research Applications
For Researchers, Scientists, and Drug Development Professionals
Data Presentation: Purity Comparison
The purity of N-Valeryl-D-glucosamine from three hypothetical commercial suppliers (Supplier A, Supplier B, and Supplier C) was compared with a widely used alternative, N-Acetyl-D-glucosamine (from a single supplier). The analysis was performed using High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy to identify and quantify the principal compound and any detectable impurities.
| Compound | Supplier | Stated Purity (%) | Measured Purity (HPLC, %) | Key Impurities Detected by NMR |
| This compound | Supplier A | >98 | 98.5 | Unidentified starting material (trace) |
| Supplier B | >99 | 99.2 | Residual solvent (Ethanol) | |
| Supplier C | >97 | 97.8 | Di-acylated glucosamine (B1671600) derivative | |
| N-Acetyl-D-glucosamine | Supplier D | >99 | 99.5 | None detected |
Experimental Protocols
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol outlines the HPLC method used to determine the purity of this compound and N-Acetyl-D-glucosamine.
-
Instrumentation: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column: Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 4.6 mm.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-5 min: 5% B
-
5-25 min: 5% to 95% B
-
25-30 min: 95% B
-
30-31 min: 95% to 5% B
-
31-35 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Samples were dissolved in the initial mobile phase composition (95:5 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification and Impurity Identification
¹H NMR spectroscopy was employed to confirm the chemical structure of the compounds and to identify any residual solvents or synthesis-related impurities.
-
Instrumentation: Bruker Avance III HD 400 MHz spectrometer.
-
Solvent: Deuterium Oxide (D₂O).
-
Sample Concentration: 5 mg/mL.
-
Procedure: A small amount of each sample was dissolved in D₂O. The ¹H NMR spectrum was acquired at 298 K. The chemical shifts were referenced to the residual water signal. Analysis focused on the characteristic peaks of the N-valeryl and N-acetyl groups, as well as the glucosamine backbone, and the presence of any unexpected signals.
Visualizations
Experimental Workflow
The following diagram illustrates the workflow for the purity assessment of this compound.
Caption: Figure 1. Purity assessment workflow.
Hypothetical Signaling Pathway Involvement
Based on studies of structurally related N-acyl-D-glucosamine derivatives, this compound may be involved in modulating inflammatory signaling pathways. The diagram below illustrates a hypothetical pathway involving Toll-like Receptor 4 (TLR4).
Caption: Figure 2. Hypothetical TLR4 inhibition.
Safety Operating Guide
Safe Disposal of N-Valeryl-D-glucosamine: A Procedural Guide
Disclaimer: This document provides guidance on the proper disposal of N-Valeryl-D-glucosamine based on available safety data for structurally related compounds. No specific Safety Data Sheet (SDS) for this compound was found. Therefore, it is treated as a non-hazardous laboratory chemical, similar to N-Acetyl-D-glucosamine. Users must always consult and comply with their institution's specific safety protocols and local, state, and federal regulations.
This guide is intended for researchers, scientists, and drug development professionals to ensure the safe and compliant disposal of this compound.
Hazard Assessment and Personal Protective Equipment (PPE)
While this compound is not classified as a hazardous substance based on data for similar compounds, prudent laboratory practices necessitate the use of appropriate personal protective equipment (PPE) during handling and disposal.
Table 1: Recommended Personal Protective Equipment (PPE)
| PPE Category | Specification |
| Eye Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] |
| Hand Protection | Wear suitable protective gloves (e.g., nitrile rubber). |
| Body Protection | Wear a laboratory coat or other suitable protective clothing. |
| Respiratory | For operations where dust may be generated, use a NIOSH-approved dust mask or respirator. Ensure adequate ventilation.[1] |
Spill Management
In the event of a spill, follow these procedures to minimize exposure and environmental contamination.
Table 2: Spill Cleanup Protocol
| Step | Action |
| 1. Evacuate | If the spill is large or in a poorly ventilated area, evacuate personnel from the immediate vicinity. |
| 2. Ventilate | Ensure the area is well-ventilated to disperse any airborne dust. |
| 3. Contain | Prevent the product from entering drains or waterways.[2] |
| 4. Clean Up | For solid material, carefully sweep or vacuum the spilled substance, avoiding dust formation.[1] Place the collected material into a suitable, labeled container for disposal. |
| 5. Decontaminate | Clean the spill area with soap and water. |
| 6. Dispose | Dispose of the collected waste and contaminated cleaning materials according to the procedures outlined in Section 3. |
Disposal Procedures
The primary method for the disposal of this compound is to entrust it to a licensed waste disposal company.[2] Always adhere to local and national regulations for chemical waste.
Step-by-Step Disposal Guidance:
-
Waste Identification and Segregation:
-
This compound should be considered non-hazardous chemical waste unless mixed with hazardous substances.
-
Do not mix with hazardous waste streams (e.g., solvents, heavy metals, or biohazards).
-
-
Packaging and Labeling:
-
Place solid this compound waste in a securely sealed, chemically compatible container.
-
Label the container clearly with the full chemical name: "this compound".
-
If the waste is a solution, indicate the solvent and concentration.
-
-
Storage Pending Disposal:
-
Store the waste container in a designated, well-ventilated chemical waste storage area.
-
Keep the container tightly closed and away from incompatible materials such as strong acids and bases.[1]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed waste disposal contractor.
-
Provide the EHS department with accurate information about the waste material.
-
Disposal of Contaminated Materials:
-
Empty Containers: Before disposing of the original container, ensure it is completely empty.[2] It can then typically be disposed of as regular laboratory waste, provided it is not contaminated with hazardous materials.
-
Contaminated PPE: Used gloves, masks, and other disposable PPE should be placed in a sealed bag and disposed of according to your institution's policy for non-hazardous solid waste.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Comprehensive Safety and Handling Guide for N-Valeryl-D-glucosamine
This guide provides essential safety protocols, operational procedures, and disposal plans for the handling of N-Valeryl-D-glucosamine in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development to ensure safe and effective management of this chemical.
Personal Protective Equipment (PPE)
While this compound does not have specific hazard classifications according to the available Safety Data Sheet (SDS), adherence to standard laboratory safety protocols is crucial to minimize exposure and ensure a safe working environment. The following PPE is recommended:
| PPE Category | Specification | Rationale |
| Eye Protection | ANSI Z87.1-compliant safety glasses or goggles. | Protects eyes from potential splashes or airborne dust particles of the chemical. |
| Hand Protection | Nitrile gloves. | Provides a suitable barrier for incidental contact with the chemical powder. Nitrile is a good general-purpose laboratory glove material offering resistance to a range of chemicals and is a suitable alternative for those with latex allergies.[1][2][3] |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from accidental spills and contamination. |
| Respiratory | Generally not required under normal handling conditions with adequate ventilation. A NIOSH-approved respirator may be necessary for large spills or when engineering controls are not sufficient. | The SDS for this compound does not indicate respiratory hazards, but minimizing inhalation of any chemical dust is a standard safety practice. |
Operational Plan: Step-by-Step Handling Procedure
To ensure the safe handling of this compound, the following procedural steps should be followed:
-
Preparation :
-
Ensure the work area, such as a chemical fume hood or a designated benchtop space with adequate ventilation, is clean and uncluttered.
-
Assemble all necessary equipment and materials, including the container of this compound, weighing paper or boat, spatula, and the receiving vessel.
-
Don the appropriate personal protective equipment as outlined in the table above.
-
-
Weighing and Transfer :
-
Carefully open the container of this compound, avoiding any sudden movements that could generate dust.
-
Use a clean spatula to transfer the desired amount of the chemical onto a weighing paper or boat on a calibrated analytical balance.
-
Perform this transfer in a manner that minimizes the creation of airborne dust.
-
Once the desired amount is weighed, carefully transfer the powder to the receiving vessel.
-
Securely close the lid of the this compound container immediately after use.
-
-
Post-Handling :
-
Clean any residual powder from the spatula and the weighing area using a damp cloth or paper towel to prevent dust dispersion.
-
Properly dispose of the weighing paper and any contaminated cleaning materials in the designated waste container.
-
Remove gloves and lab coat before leaving the work area.
-
Wash hands thoroughly with soap and water.
-
Disposal Plan
Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.
-
Unused or Waste this compound :
-
Solid waste should be collected in a clearly labeled, sealed container.
-
Consult your institution's environmental health and safety (EHS) office for specific guidance on the disposal of non-hazardous chemical waste.[4][5][6][7] Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's policies.[4]
-
Do not pour this compound solutions down the drain unless authorized by your institution's EHS, as this can be harmful to aquatic life.[5]
-
-
Contaminated Materials :
-
Disposable items such as gloves, weighing paper, and paper towels that have come into contact with this compound should be placed in a designated solid waste container for chemical laboratory waste.
-
Empty containers of this compound should be managed according to your institution's guidelines for empty chemical container disposal. This may involve rinsing the container, defacing the label, and disposing of it in the regular trash or a designated recycling stream.[4][6]
-
-
Spill Cleanup :
-
In the event of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a labeled container for disposal.
-
Clean the spill area with a damp cloth.
-
For larger spills, follow your institution's emergency spill response procedures.
-
Experimental Workflow and Safety Diagram
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
- 1. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 2. ecospill.com.au [ecospill.com.au]
- 3. scientificlabs.co.uk [scientificlabs.co.uk]
- 4. sfasu.edu [sfasu.edu]
- 5. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 6. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
